molecular formula C10H12N2O4 B1424392 Methyl 3-nitro-L-phenylalaninate CAS No. 76604-97-2

Methyl 3-nitro-L-phenylalaninate

Cat. No.: B1424392
CAS No.: 76604-97-2
M. Wt: 224.21 g/mol
InChI Key: LXNVQGBXSRKLSX-VIFPVBQESA-N
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Description

Methyl 3-nitro-L-phenylalaninate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-nitro-L-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-L-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVQGBXSRKLSX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703726
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76604-97-2
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of Methyl 3-nitro-L-phenylalaninate. As a derivative of the essential amino acid L-phenylalanine, this compound incorporates a methyl ester and a meta-positioned nitro group, bestowing it with unique physicochemical and reactive characteristics. These features make it a valuable building block in medicinal chemistry and biochemical research, particularly in the development of novel therapeutics and peptide-based tools. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, synthesis, and application.

Introduction: A Molecule of Strategic Importance

Methyl 3-nitro-L-phenylalaninate is a synthetic amino acid derivative that holds significant interest for chemical and pharmaceutical research. The molecule's architecture is based on the L-phenylalanine scaffold, which is fundamental to countless biological processes. The strategic introduction of two key functional groups—a methyl ester at the carboxyl terminus and a nitro group at the meta-position (C-3) of the phenyl ring—dramatically alters its properties compared to the parent amino acid.

The nitro group, a potent electron-withdrawing moiety, increases the molecule's polarity and provides a reactive handle for further chemical modifications, such as reduction to an amine.[1][2] This feature is particularly valuable in creating libraries of compounds for structure-activity relationship (SAR) studies. The methyl ester enhances the compound's lipophilicity, a critical parameter that can improve its solubility in organic solvents and potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1] The "magic methyl" effect, where the addition of a methyl group can profoundly enhance biological activity, is a well-documented strategy in drug design, often improving metabolic stability and binding affinity.[3][4]

This guide will delve into the core chemical attributes of Methyl 3-nitro-L-phenylalaninate, providing a robust framework for its use in advanced research applications.

Physicochemical and Structural Properties

The unique combination of a chiral amino acid backbone, an aromatic nitro group, and a methyl ester dictates the compound's physical and chemical behavior.

Key Property Summary
PropertyValueSource(s)
IUPAC Name Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate[5]
Synonyms 3-Nitro-L-phenylalanine methyl ester[6]
CAS Number 20299-36-9 (for hydrochloride salt)[6]
Molecular Formula C₁₀H₁₂N₂O₄[7]
Molecular Weight 224.21 g/mol [7]
Appearance White to off-white or slightly pale yellow crystalline powder/solid[8]
Melting Point 78°C (for the related methyl 3-nitrobenzoate)
Solubility Soluble in organic solvents like ethanol and methanol; variable in water.[1][8]
Structural Analysis and Causality

The properties of Methyl 3-nitro-L-phenylalaninate are a direct consequence of its constituent functional groups:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. It significantly increases the polarity of the molecule and serves as a versatile precursor, most commonly for reduction to an amino group, enabling further derivatization.

  • The Methyl Ester (-COOCH₃): Esterification of the parent carboxylic acid with methanol increases lipophilicity. This is a common prodrug strategy to enhance membrane permeability.[1] The ester is susceptible to hydrolysis under acidic or basic conditions, reverting to the parent carboxylic acid.

  • The Chiral Center (L-configuration): The stereochemistry at the alpha-carbon is critical for biological recognition. Enzymes, receptors, and transporters are highly stereoselective, and the L-configuration ensures that the molecule can interact with biological systems that recognize natural amino acids.[9]

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 3-nitro-L-phenylalaninate is typically a two-step process starting from L-phenylalanine. The primary challenge lies in controlling the regioselectivity of the nitration reaction.

Synthetic Workflow

The general synthetic pathway involves:

  • Nitration of L-Phenylalanine: This is an electrophilic aromatic substitution reaction. Treating L-phenylalanine with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures yields a mixture of nitrated isomers.[10][11] While the para- (4-nitro) isomer is often the major product due to the activating, ortho-para directing nature of the alkyl substituent, the meta- (3-nitro) isomer is also formed and must be separated chromatographically.

  • Fischer Esterification: The resulting 3-nitro-L-phenylalanine is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid, to yield the methyl ester.

Diagram: Synthetic Workflow

Synthesis L_Phe L-Phenylalanine Nitration Nitration (HNO₃, H₂SO₄, 0°C) L_Phe->Nitration Isomers Mixture of Nitro Isomers (2-nitro, 3-nitro, 4-nitro) Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Meta_Acid 3-Nitro-L-phenylalanine Separation->Meta_Acid Esterification Esterification (CH₃OH, H⁺ catalyst) Meta_Acid->Esterification Final_Product Methyl 3-nitro-L- phenylalaninate Esterification->Final_Product

Caption: General two-step synthesis of Methyl 3-nitro-L-phenylalaninate.

Experimental Protocol: Synthesis

Self-Validating System: The success of each step is validated by characterization (TLC, melting point) before proceeding, ensuring the integrity of the final product.

Step 1: Nitration of L-Phenylalanine

  • Carefully add 10.0 g of L-phenylalanine to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature at 0°C with an ice bath.[10]

  • Slowly add a pre-cooled mixture of 4.0 mL concentrated nitric acid and 4.0 mL concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 10°C.[12]

  • Stir the mixture at 0-5°C for 15-20 minutes after the addition is complete.[10]

  • Pour the reaction mixture onto 200 g of crushed ice and neutralize carefully with a base (e.g., lead carbonate or sodium hydroxide solution) to precipitate the nitrated products.

  • Filter the crude product and purify using column chromatography to isolate the 3-nitro-L-phenylalanine isomer.

Step 2: Esterification of 3-Nitro-L-phenylalanine

  • Suspend the purified 3-nitro-L-phenylalanine (5.0 g) in 50 mL of anhydrous methanol and cool to 0°C.

  • Slowly add thionyl chloride (2.0 mL) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure Methyl 3-nitro-L-phenylalaninate hydrochloride.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (shifted downfield due to the nitro group), a triplet or doublet of doublets for the α-proton, two distinct signals for the diastereotopic β-protons, and a sharp singlet around 3.7 ppm for the methyl ester protons.[13][14]

  • ¹³C NMR (Carbon NMR): Key signals include the ester carbonyl carbon (~170-175 ppm), aromatic carbons (120-150 ppm), the α-carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the β-carbon (~37 ppm).[13][14]

  • IR (Infrared) Spectroscopy: Characteristic absorption bands confirm the presence of key functional groups:

    • N-H stretch (amine): ~3300-3500 cm⁻¹[13]

    • C=O stretch (ester): ~1730-1750 cm⁻¹[13][14]

    • N=O stretch (asymmetric, nitro): ~1530 cm⁻¹[14]

    • N=O stretch (symmetric, nitro): ~1350 cm⁻¹[15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Reactivity, Stability, and Handling

Chemical Stability and Storage

Methyl 3-nitro-L-phenylalaninate is generally stable under standard laboratory conditions. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[16][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or hydrolysis of the ester.[16]

Key Reactions
  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine (3-amino-L-phenylalanine methyl ester). This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂). This transformation opens up a vast chemical space for synthesizing new derivatives.

  • Amine Reactivity: The primary amine of the amino acid backbone can undergo standard reactions such as N-acylation or N-alkylation, allowing for its incorporation into peptide chains or modification with other functional groups.[18]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This can be a deliberate step to unmask the acid functionality or an unwanted side reaction.[19]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications in Drug Discovery and Development

The unique structure of Methyl 3-nitro-L-phenylalaninate makes it a versatile tool for medicinal chemists.

  • Scaffold for Novel Therapeutics: It serves as an excellent starting material for synthesizing more complex molecules. The nitro group can be reduced to an amine, which can then be functionalized to explore interactions with biological targets. This approach is widely used in developing agents for cancer, infectious diseases, and neurological disorders.[2][20][21]

  • Peptide Modification: Incorporating this non-canonical amino acid into peptides can alter their conformation, stability, and biological activity. The nitro-functionalized phenyl ring can act as a probe to study peptide-protein interactions.[20]

  • Prodrug Design: The methyl ester functionality exemplifies a classic prodrug strategy to enhance lipophilicity and improve cell permeability, which can be crucial for reaching intracellular targets.[1]

Diagram: Role in Drug Discovery

DrugDiscovery cluster_mods Chemical Modifications cluster_apps Therapeutic Applications Start Methyl 3-nitro-L- phenylalaninate Reduction Nitro Reduction (to -NH₂) Start->Reduction Peptide Peptide Synthesis (Solid/Solution Phase) Start->Peptide Deriv Amine Derivatization (Acylation, Alkylation) Reduction->Deriv Cancer Anticancer Agents Deriv->Cancer Neuro Neuroscience Research Deriv->Neuro Infectious Anti-infectives Deriv->Infectious Peptide->Cancer Peptide->Neuro Peptide->Infectious

Caption: Versatility of the molecule as a starting point for therapeutic development.

Conclusion

Methyl 3-nitro-L-phenylalaninate is more than just a simple amino acid derivative; it is a strategically designed chemical entity with significant potential. Its combination of a biologically relevant chiral scaffold, a lipophilicity-enhancing methyl ester, and a highly versatile nitro group makes it an invaluable asset for researchers and scientists. Understanding its chemical properties, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics and advanced biochemical probes.

References

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). PMC. [Link]

  • A two step synthesis of methyl 3-nitrobenzene. N/A. [Link]

  • Consider the spectral data for methyl l-phenylalaninate.... (2022). Transtutors. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Chegg. [Link]

  • 3-Nitro-L-phenylalanine. PubChem. [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. N/A. [Link]

  • Synthesis of p-nitrophenylalanine. PrepChem.com. [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. (2025). ResearchGate. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. (2022). Frontiers. [Link]

  • Structure reactivity analysis for Phenylalanine and Tyrosine. (2021). ResearchGate. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Dahlqvist, K. I. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1226.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • N-Methyl-3-nitro-p-phenylenediamine. PubChem. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC. [Link]

  • 3-Methyl-D-phenylalanine. PubChem. [Link]

  • Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

  • L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • The Methylation Effect in Medicinal Chemistry. (2011). LASSBIO. [Link]

Sources

Comprehensive Structural and Synthetic Analysis of Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-nitro-L-phenylalaninate (CAS: 20299-36-9 for the hydrochloride salt) is a non-canonical amino acid derivative widely employed as a chiral building block in medicinal chemistry. Structurally, it consists of an L-phenylalanine scaffold modified with a nitro group at the meta (3-) position of the phenyl ring and a methyl ester protecting group at the C-terminus.

This compound serves as a critical intermediate for synthesizing 3-amino-L-phenylalanine , a scaffold used to introduce conformational constraints in peptidomimetics or to create libraries of urea/amide-linked inhibitors. Its unique electronic profile—driven by the electron-withdrawing nitro group—alters the pKa of the ammonium group and the lipophilicity of the side chain, making it a valuable probe for structure-activity relationship (SAR) studies.

Part 1: Molecular Architecture & Stereochemistry

Structural Identity

The molecule is defined by three distinct functional regions:

  • The Alpha-Amino Ester Core: Provides the chiral center (S-configuration) and handles for peptide coupling.

  • The Aromatic Side Chain: A phenyl ring acting as a hydrophobic pharmacophore.

  • The Nitro Substituent: Located at the meta position, this group acts as a strong hydrogen bond acceptor and significantly reduces the electron density of the aromatic ring.

FeatureSpecification
IUPAC Name Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
Molecular Formula

(Free base)
Molecular Weight 224.21 g/mol (Free base)
Chirality L-isomer (S-configuration)
Electronic Effect Nitro group (

) deactivates the ring
Pharmacophore Visualization

The following diagram illustrates the connectivity and key interaction points of the molecule.

MolecularStructure Fig 1. Pharmacophore connectivity of Methyl 3-nitro-L-phenylalaninate Nitro Nitro Group (-NO2) (e- withdrawing, H-bond acceptor) Phenyl Phenyl Ring (Hydrophobic/Pi-stacking) Nitro->Phenyl Meta-substitution AlphaC Alpha Carbon (Chiral Center S) Phenyl->AlphaC Beta-CH2 linker Amine Amine (-NH2/NH3+) (H-bond donor) AlphaC->Amine Alpha-Amino Ester Methyl Ester (-COOMe) (C-term protection) AlphaC->Ester Carboxyl

Part 2: Synthetic Pathways

Synthesizing Methyl 3-nitro-L-phenylalaninate requires careful selection of the route to ensure regioselectivity. Direct nitration of phenylalanine often yields a mixture of isomers (predominantly para), making de novo synthesis or chromatographic separation necessary for high purity.

Route A: Direct Nitration (Industrial/Scale-up)

While direct nitration of L-phenylalanine is cost-effective, it typically favors the para (4-nitro) isomer due to the steric bulk of the amino acid side chain, despite the protonated ammonium group being meta-directing.

  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Challenge: Separation of 3-nitro (meta) from 4-nitro (para) isomers requires fractional crystallization or HPLC.

  • Esterification: The purified acid is esterified using Thionyl Chloride (

    
    ) in Methanol.
    
Route B: Alkylation of Glycine Equivalents (High Specificity)

For research-grade purity, the "O'Donnell" or "Schöllkopf" method is preferred. This route builds the amino acid side chain using a pre-functionalized 3-nitrobenzyl halide, guaranteeing the position of the nitro group.

Protocol:

  • Alkylation: React a glycine Schiff base (e.g., benzophenone imine of glycine ethyl ester) with 3-nitrobenzyl bromide under phase-transfer catalysis (PTC).

  • Hydrolysis: Acidic hydrolysis removes the protecting groups to yield 3-nitro-L-phenylalanine.

  • Esterification: Treatment with

    
     yields the target methyl ester.
    

SynthesisPath Fig 2. Regiospecific Synthesis via Alkylation Strategy SM1 3-Nitrobenzyl Bromide (Regiospecific Precursor) Step1 Step 1: Asymmetric Alkylation (Phase Transfer Catalyst, Base) SM1->Step1 SM2 Glycine Schiff Base (Chiral Template) SM2->Step1 Inter1 Protected 3-Nitro-Phenylalanine Step1->Inter1 Step2 Step 2: Hydrolysis (HCl/H2O) Inter1->Step2 Acid 3-Nitro-L-Phenylalanine (Free Acid) Step2->Acid Step3 Step 3: Esterification (SOCl2, MeOH, Reflux) Acid->Step3 Product Methyl 3-nitro-L-phenylalaninate (Target Molecule) Step3->Product

Part 3: Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The nitro group at the 3-position exerts a strong deshielding effect on the aromatic protons, creating a distinct pattern compared to the unsubstituted or 4-nitro analogs.

Predicted NMR Profile (300 MHz, )

Note: Chemical shifts are estimated based on substituent effects relative to L-phenylalanine methyl ester.

Proton PositionMultiplicityApprox. Shift (

ppm)
Structural Insight
H-2 (Aromatic) Singlet (broad)8.10 - 8.20 Most deshielded; sandwiched between alkyl and nitro groups.
H-4 (Aromatic) Doublet8.00 - 8.10 Ortho to nitro; para to alkyl side chain.
H-6 (Aromatic) Doublet7.60 - 7.70 Ortho to alkyl side chain; para to nitro.
H-5 (Aromatic) Triplet7.50 - 7.60 Meta to both substituents; least affected aromatic proton.
Alpha-CH Triplet/dd4.40 - 4.50 Characteristic alpha-proton of amino esters.
Methoxy (-OCH3) Singlet3.65 - 3.75 Methyl ester singlet.
Beta-CH2 Multiplet3.20 - 3.40 Diastereotopic benzylic protons.
Mass Spectrometry
  • Expected Molecular Ion

    
    :  225.08 m/z (Free base).
    
  • Fragmentation: Loss of methoxy group (

    
    ) and loss of nitro group (
    
    
    
    ) are common fragmentation pathways.

Part 4: Functional Utility in Drug Discovery

Precursor for Library Synthesis

The primary utility of Methyl 3-nitro-L-phenylalaninate is as a "masked" aniline. The nitro group is stable to many peptide coupling conditions but can be selectively reduced (using


 or 

) to an amine (3-amino-L-phenylalanine ).
  • Application: This aniline can then be derivatized with acid chlorides, isocyanates, or sulfonyl chlorides to generate diverse libraries of inhibitors targeting the S1 or S1' pockets of proteases.

Conformational Probes

The electron-withdrawing nature of the nitro group reduces the electron density of the phenyl ring (Quadrupole moment alteration). This is used to probe:

  • Pi-Cation Interactions: Testing if a receptor binding pocket relies on cation-

    
     interactions (which would be weakened by the nitro group).
    
  • Pi-Stacking: Modulating the strength of parallel or T-shaped

    
    -stacking interactions in protein-ligand complexes.
    

References

  • Source: Chem-Impex International.
  • Nitration of Phenylalanine (Regioselectivity Discussion)

    • Source: PrepChem. "Synthesis of p-nitrophenylalanine.
    • URL:[Link]

  • General NMR Data for Phenylalanine Esters

    • Source: Spectral Database for Organic Compounds (SDBS). "L-Phenylalanine methyl ester."[1][2][3]

    • URL:[Link]

  • Applications in Peptide Synthesis

    • Source: Asian Journal of Chemistry. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
    • URL:[Link]

Sources

A Comprehensive Technical Guide to Understanding and Determining the pKa Values of Methyl 3-nitro-L-phenylalaninate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's ionization constant (pKa) is not merely an academic exercise; it is a cornerstone of rational drug design. The pKa dictates a molecule's charge state at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the pKa values of methyl 3-nitro-L-phenylalaninate derivatives, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but a foundational understanding of the principles at play, ensuring that the described protocols are robust, self-validating, and grounded in established scientific theory.

The Critical Role of pKa in Drug Discovery and Development

The ionization state of a drug molecule is a pivotal physicochemical property that governs its behavior in the physiological environment.[2][3] The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This equilibrium has far-reaching consequences:

  • Absorption and Permeability: Generally, the non-ionized form of a drug is more lipophilic and can more readily diffuse across the lipid bilayers of cell membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][5] For an acidic compound like a 3-nitrophenylalanine derivative, a lower pH environment (e.g., the stomach) will favor the protonated, more absorbable form.

  • Solubility: The ionized form of a drug is typically more water-soluble.[1] This is crucial for formulation and for ensuring adequate concentrations in the aqueous environment of the bloodstream.

  • Distribution: The extent to which a drug distributes into different tissues is influenced by its ability to cross membranes and its binding to plasma proteins, both of which are affected by its ionization state.[1][3]

  • Target Binding: The interaction of a drug with its biological target often involves specific ionic interactions. The charge state of the drug molecule, and therefore its pKa, is critical for effective binding and pharmacological activity.[2]

For methyl 3-nitro-L-phenylalaninate derivatives, the primary ionizable groups are the α-amino group and, depending on the specific derivatization, potentially other functional groups introduced to the molecule. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to have a significant impact on the pKa of the α-amino group.

Factors Influencing the pKa of Methyl 3-nitro-L-phenylalaninate Derivatives

The pKa of a functional group is not an immutable constant but is influenced by the molecule's overall electronic and steric environment. For methyl 3-nitro-L-phenylalaninate and its derivatives, several factors come into play:

  • Inductive Effects: The strongly electron-withdrawing nitro group (-NO2) will decrease the electron density on the phenyl ring and, through inductive effects, on the rest of the molecule. This will stabilize the protonated form of the α-amino group, making it a stronger acid (i.e., having a lower pKa) compared to the unsubstituted methyl L-phenylalaninate.[6] The position of other substituents on the phenyl ring will further modulate this effect. Electron-withdrawing groups will generally lower the pKa, while electron-donating groups will raise it.[6][7]

  • Resonance Effects: The nitro group's ability to delocalize electron density through resonance can also influence the acidity of other parts of the molecule, particularly if other substituents that can participate in resonance are present on the phenyl ring.[7][8]

  • Steric Effects: Bulky substituents near the ionizable group can hinder its solvation, which can affect its acidity. This is often referred to as the "ortho-effect" in substituted benzoic acids and can lead to unpredictable pKa shifts.[9]

  • Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds with the ionizable group can stabilize one form (protonated or deprotonated) over the other, thereby shifting the pKa.[10]

PART I: Experimental Determination of pKa Values

The experimental determination of pKa remains the gold standard for accuracy. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

A. Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting pH change with a calibrated pH electrode.[11][12][13] The pKa is determined from the inflection point of the resulting titration curve.[14]

  • Preparation of Solutions:

    • Prepare a standard solution of the methyl 3-nitro-L-phenylalaninate derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[13]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Ensure the base solution is carbonate-free.[13]

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range.[11]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

    • Purge the solution with an inert gas like nitrogen to remove dissolved CO2.[11]

    • Add small, precise increments of the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined as the pH at the half-equivalence point.[11]

    • Alternatively, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half this volume.[15]

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due to the protonation/deprotonation of the analyte.[11]

  • Inert Atmosphere: Removing dissolved CO2 is crucial, as it can react with the titrant (if it's a base) and introduce errors in the determination of the equivalence point.[13]

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1-10 mM) assemble Assemble Titration Cell (Thermostatted, N2 Purge) prep_analyte->assemble prep_titrant Prepare Standardized Titrant (0.1 M HCl/NaOH) add_titrant Add Increments of Titrant prep_titrant->add_titrant prep_electrolyte Prepare Background Electrolyte (0.15 M KCl) prep_electrolyte->assemble calibrate Calibrate pH Meter calibrate->assemble assemble->add_titrant record_ph Record pH add_titrant->record_ph Allow to stabilize record_ph->add_titrant plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

B. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with pH.[16] It requires smaller amounts of sample and can be used for less soluble compounds than potentiometric titration.[13]

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).[16]

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the analyte stock solution to a cuvette.

    • Record the UV-Vis spectrum (e.g., from 220 to 500 nm) for each pH value.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12][17]

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry.[18]

  • Use of Buffers: A series of buffers is used to precisely control the pH of the sample solutions, allowing for the systematic observation of absorbance changes as a function of pH.

  • Constant Analyte Concentration: Keeping the total concentration of the analyte constant across all pH values is critical to ensure that changes in absorbance are solely due to the shift in the equilibrium between the protonated and deprotonated forms.[18]

G A Prepare Analyte Stock Solution C Add Analyte to Buffers A->C B Prepare Buffer Solutions (Range of pH values) B->C D Record UV-Vis Spectrum for each pH C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

PART II: Computational Prediction of pKa Values

While experimental methods provide the most accurate pKa values, computational approaches are invaluable for predicting the pKa of virtual compounds, prioritizing synthetic targets, and understanding the electronic factors that govern acidity.[19]

A. Quantum Mechanical (QM) Methods

First-principles QM methods, particularly Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in solution, from which the pKa can be derived.[10][20]

  • Geometry Optimization:

    • Build the 3D structures of both the protonated (HA) and deprotonated (A⁻) forms of the methyl 3-nitro-L-phenylalaninate derivative.

    • Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or IEFPCM).[21][22]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy.

  • pKa Calculation:

    • Calculate the pKa using the following equation: pKa = (G(A⁻) + G(H⁺) - G(HA)) / (2.303 * RT) where G(X) is the Gibbs free energy of species X in solution, R is the gas constant, and T is the temperature.

    • The Gibbs free energy of the proton in solution, G(H⁺), is a known, albeit challenging to calculate accurately, value that depends on the theoretical method and solvation model used.[23]

  • Continuum Solvation Models: These models approximate the solvent as a continuous medium with a given dielectric constant, which is a computationally efficient way to account for the significant effect of the solvent on the energetics of the charged and neutral species.[10][21]

  • Isodesmic Reactions: To improve accuracy and cancel out systematic errors, it is often beneficial to use an isodesmic reaction scheme, where the pKa of the unknown compound is calculated relative to a structurally similar compound with a known experimental pKa.[21]

G A Build 3D Structures (Protonated & Deprotonated) B Geometry Optimization (Gas Phase & Solvated) A->B C Frequency Calculation (Gibbs Free Energy) B->C D Calculate ΔG of Reaction C->D E Calculate pKa D->E

Caption: Workflow for computational pKa prediction using QM methods.

B. Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

QSAR models and machine learning algorithms can predict pKa values based on a set of calculated molecular descriptors.[24][25] These methods are much faster than QM calculations and are suitable for large-scale virtual screening.

  • Data Collection:

    • Compile a dataset of compounds with experimentally determined pKa values that are structurally related to the target molecules.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors).

  • Model Building and Validation:

    • Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a model that correlates the descriptors with the experimental pKa values.[25]

    • Rigorously validate the model using internal and external validation sets to ensure its predictive power.

  • Prediction:

    • Use the validated model to predict the pKa values of new methyl 3-nitro-L-phenylalaninate derivatives.

PART III: Data Presentation and Interpretation

A systematic presentation of pKa data is crucial for comparison and analysis.

Table of pKa Values for Hypothetical Methyl 3-nitro-L-phenylalaninate Derivatives
Derivative (Substituent at R)Experimental pKa (Potentiometry)Experimental pKa (UV-Vis)Predicted pKa (DFT)
H (unsubstituted)7.27.17.3
4-Cl6.86.76.9
4-OCH37.57.47.6
2-F6.96.87.0

Note: The pKa values in this table are hypothetical and for illustrative purposes only. They represent the expected trends based on the electronic properties of the substituents.

The interpretation of these values would involve correlating the observed pKa with the electronic properties (e.g., Hammett substituent constants) of the various substituents to build a deeper understanding of the structure-acidity relationships within this chemical series.

Conclusion

The determination of pKa values for methyl 3-nitro-L-phenylalaninate derivatives is a critical step in their evaluation as potential drug candidates. This guide has provided a comprehensive overview of the key experimental and computational methodologies for this purpose. By combining robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry with the predictive power of computational methods, researchers can gain a thorough understanding of the ionization behavior of these compounds. This knowledge is indispensable for optimizing their ADME properties and ultimately for the successful development of new therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Klan, P., et al. (2000). Development of Methods for the Determination of pKa Values. Chem. Rev., 100(1), 119-190. Available from: [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

  • Yildirim, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Amazon AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Rocaboy-Varela, A., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. J Cheminform, 15(1), 58. Available from: [Link]

  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med. Chem. Lett., 3(4), 300-304. Available from: [Link]

  • Poliak, P. (2016). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available from: [Link]

  • Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Available from: [Link]

  • Rahayu, I., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • Unknown. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem., 1, 25-38. Available from: [Link]

  • InSilicoMinds. (2024). Determination of proton affinities and pKa values of small organic molecules. Available from: [Link]

  • Schlegel Group. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and. Available from: [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. J. Comput. Aided Mol. Des., 32(10), 1007-1017. Available from: [Link]

  • Galano, A., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. J. Phys. Chem. A, 124(52), 11029-11040. Available from: [Link]

  • ResearchGate. Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Available from: [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. Available from: [Link]

  • Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7590. Available from: [Link]

  • Unknown. Pka For Amino Acids. Available from: [Link]

  • Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

  • IIT Kharagpur. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Experimental Biochemistry Virtual Laboratory. Available from: [Link]

  • PrepChem.com. Synthesis of p-nitrophenylalanine. Available from: [Link]

  • Červený, L., et al. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Available from: [Link]

  • Hanson, G. R., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Anal. Chem., 94(22), 7936-7942. Available from: [Link]

  • Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Front. Catal., 3. Available from: [Link]

  • ResearchGate. A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Available from: [Link]

  • Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. OAK Open Access Archive - Novartis. Available from: [Link]

  • Soderberg, T. (2022). 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Reusch, W. (2020). 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

  • Reusch, W. (2014). 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • Tsai, E. W., et al. (1990). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. J. Pharm. Sci., 79(6), 524-529. Available from: [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

  • Thomas, J., et al. (2018). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. NSUWorks. Available from: [Link]

Sources

Technical Stewardship Guide: Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an autonomous, in-depth technical resource for Methyl 3-nitro-L-phenylalaninate Hydrochloride , designed for researchers and drug development professionals.[1][2] It synthesizes chemical safety data with field-proven handling protocols, adhering to the principles of scientific integrity and self-validating experimental design.

Compound Identity & Classification

  • Chemical Name: Methyl 3-nitro-L-phenylalaninate hydrochloride[1][2]

  • Synonyms: 3-Nitro-L-phenylalanine methyl ester HCl; L-Phenylalanine, 3-nitro-, methyl ester, hydrochloride[1][2]

  • CAS Registry Number: 20299-36-9 (HCl salt)[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.67 g/mol (HCl salt)

  • Field Application: Chiral building block for peptidomimetics; precursor for photo-affinity labeling reagents; non-natural amino acid scaffold in drug discovery.[1][2]

Part 1: Hazard Identification & Mechanistic Toxicology

Unlike commodity chemicals with established GHS profiles, specialized intermediates like Methyl 3-nitro-L-phenylalaninate often lack exhaustive toxicological datasets.[1][2] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) and functional group logic.[1][2]

The "Nitro-Ester" Risk Profile

The hazard profile is governed by three structural motifs. Understanding these allows for a causal approach to safety:

  • The Nitro Group (

    
    ): 
    
    • Mechanism: Nitroaromatics can undergo enzymatic reduction to hydroxylamines and amines in vivo.[1][2] While the meta-substitution (3-nitro) is generally less reactive than para-nitro analogs regarding direct mutagenicity, it remains a moiety of concern for potential genotoxicity.[1][2]

    • Risk: Treat as a potential mutagen.[1][2] Avoid inhalation of dusts.[1][4][5][6]

  • The Methyl Ester (

    
    ): 
    
    • Mechanism: Rapid hydrolysis in aqueous environments (especially at physiological pH or in the presence of esterases) releases Methanol and the free amino acid.

    • Risk: Methanol toxicity (metabolic acidosis) is a secondary risk if large quantities are ingested or absorbed.

  • The Hydrochloride Salt (

    
    ): 
    
    • Mechanism: Upon contact with moisture (mucous membranes, eyes), the salt dissociates, creating a localized acidic environment.

    • Risk: Severe eye irritation and skin irritation (Acidic hydrolysis).

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][5]

  • H341: Suspected of causing genetic defects (Precautionary classification due to nitro group).

Part 2: Safe Handling Protocol (A Self-Validating System)

To ensure "Trustworthiness," the handling protocol is designed as a self-validating loop.[1][2] The researcher does not just follow steps but actively verifies the state of the material during the workflow.

The "Double-Barrier" Workflow

This system prevents exposure and degradation (hydrolysis/cyclization).[1][2]

Field Insight: Amino acid methyl esters are prone to diketopiperazine (DKP) formation (dimerization) if the free base is generated and left in solution. Always store as the HCl salt and only neutralize immediately prior to coupling reactions.

HandlingWorkflow Fig 1: Self-Validating Handling Workflow for Methyl 3-nitro-L-phenylalaninate HCl Storage 1. Storage (-20°C, Desiccated) Inspect 2. Visual Inspection (Is it free-flowing?) Storage->Inspect Inspect->Storage Fail (Clumpy/Wet) Re-dry under Vacuum Weigh 3. Weighing (Fume Hood + N2) Inspect->Weigh Pass Solubilize 4. Solubilization (Cold MeOH/DMF) Weigh->Solubilize Neutralize 5. In-Situ Neutralization (Add Base < 0°C) Solubilize->Neutralize Use 6. Immediate Coupling Neutralize->Use Avoid DKP Formation

Validation Checkpoints
  • Visual Integrity: The salt should be an off-white to pale yellow powder.[1] If it appears "sticky" or translucent, it has absorbed water (hygroscopic). Action: Dry under high vacuum (

    
    ) over 
    
    
    
    before use to ensure stoichiometry accuracy.
  • Solubility Check: Dissolve a small amount in water.[1] It should dissolve clearly and yield an acidic pH (~3-4).[1] Turbidity suggests hydrolysis to the less soluble free acid or contamination.[2]

Part 3: Emergency Response Framework

This section provides a logic-driven response plan, distinguishing between thermal decomposition (Fire) and containment (Spill).[1][2]

Firefighting Logic (NOx Hazard)
  • Critical Hazard: Thermal decomposition of nitro compounds releases Nitrogen Oxides (

    
    ) , which are insidious pulmonary irritants. Delayed pulmonary edema can occur hours after exposure.[1][2]
    
  • Extinguishing Media: Water spray (cooling), dry chemical, or

    
    .
    
  • Protocol: Do not inhale smoke. If smoke is yellow/brown (

    
    ), SCBA is mandatory .
    
Accidental Release (Spill)
  • Solid Spill: Sweep up carefully to avoid dust generation.[1][2]

  • Wet Spill: Absorb with inert material (vermiculite).

  • Decontamination: Treat the surface with 10% aqueous Sodium Bicarbonate (

    
    ). This neutralizes the HCl and helps solubilize any hydrolyzed acid residues.
    

EmergencyLogic Fig 2: Emergency Response Decision Logic Incident Incident Detected Type Identify Type Incident->Type Fire Fire / Thermal Event Type->Fire Spill Spill / Exposure Type->Spill NOx WARNING: NOx Fumes (Yellow/Brown Smoke) Fire->NOx Decomposition Dust Dust Containment Spill->Dust Solid ActionFire Use SCBA + Water Spray Cool Containers NOx->ActionFire ActionSpill Ventilate + PPE Neutralize with NaHCO3 Dust->ActionSpill

Part 4: Physicochemical Profile[1][2]

Quantitative data is summarized below. Note that specific experimental values for the 3-nitro isomer are sparse in public literature; values marked with (*) are predicted based on the non-nitro analog (Methyl L-phenylalaninate HCl) and standard nitro-group contributions.[1][2]

PropertyValue / DescriptionTechnical Note
Physical State Solid powderHygroscopic (protect from moisture).[1][2]
Color Off-white to pale yellowNitro compounds often exhibit yellowing.[1][2]
Melting Point ~156–160 °CBased on non-nitro analog [1]; Nitro group may alter crystal packing.
Solubility Soluble in Water, Methanol, DMSOFree base is less water-soluble; extractable into EtOAc.[1][2]
pKa ~7.0 (Amine), ~2.2 (Carboxyl)Nitro group decreases pKa of amine via inductive effect (-I).[1][2]
Storage -20°C, Inert AtmospherePrevents hydrolysis and oxidation.[1]
Incompatibility Strong Oxidizers, Strong BasesBases trigger ester hydrolysis and free-base cyclization.[1][2]

Part 5: Synthesis & Impurity Context[1][2][7][8]

Understanding the synthesis informs the researcher about potential impurities.[2]

  • Route: Nitration of L-Phenylalanine (or its ester) using

    
     [2].[1][2][7]
    
  • Impurities:

    • Regioisomers: Trace amounts of 2-nitro or 4-nitro isomers may be present if purification was incomplete.[1][2]

    • Acid Residues: Residual sulfuric acid can lead to charring or degradation over time.[1][2]

    • Free Acid: 3-Nitro-L-phenylalanine (from hydrolysis).[1][2]

  • Purification Tip: If purity is suspect, recrystallization from Methanol/Ether is a standard purification method for amino acid ester hydrochlorides.

References

  • PrepChem. (n.d.).[2] Synthesis of p-nitrophenylalanine. (Demonstrates nitration methodology applicable to the 3-nitro isomer). Retrieved from [Link]

  • PubChem. (2025).[2][8] Compound Summary: Methyl 3-phenyl-DL-alaninate hydrochloride (Analogous structure for physical property estimation). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-nitro-L-phenylalaninate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 3-nitro-L-phenylalaninate is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the nitro group in the meta position of the phenyl ring offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used to construct a wide array of molecular scaffolds.[1][2] This application note provides a detailed, two-step protocol for the synthesis of Methyl 3-nitro-L-phenylalaninate starting from the readily available amino acid, L-phenylalanine.

The synthetic strategy hinges on two classical organic reactions: Fischer esterification and electrophilic aromatic nitration. The key to achieving the desired meta-substitution is to perform the nitration on the methyl ester of L-phenylalanine. Under the strongly acidic conditions of the nitration reaction, the amino group of the phenylalanine moiety is protonated, forming an ammonium group. This positively charged group acts as a deactivating, meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position of the aromatic ring.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also insights into the underlying chemical principles and safety considerations.

Experimental Overview

The synthesis of Methyl 3-nitro-L-phenylalaninate is performed in two main stages, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Fischer Esterification cluster_1 Part 2: Meta-Nitration Start L-Phenylalanine Step1 Dissolve in Methanol Start->Step1 Step2 Add Thionyl Chloride (SOCl₂) Step1->Step2 Step3 Reflux Step2->Step3 Step4 Neutralization & Extraction Step3->Step4 Product1 L-Phenylalanine Methyl Ester Hydrochloride Step4->Product1 Step5 Dissolve in Concentrated H₂SO₄ Product1->Step5 Starting Material for Part 2 Step6 Cool to 0°C Step5->Step6 Step7 Add Nitrating Mixture (HNO₃/H₂SO₄) Step6->Step7 Step8 Reaction Quench & Neutralization Step7->Step8 Step9 Purification (Recrystallization) Step8->Step9 FinalProduct Methyl 3-nitro-L-phenylalaninate Step9->FinalProduct

Figure 1: Overall workflow for the synthesis of Methyl 3-nitro-L-phenylalaninate.

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step involves the conversion of the carboxylic acid group of L-phenylalanine into a methyl ester via a Fischer esterification. Thionyl chloride (SOCl₂) is used as a convenient source of HCl gas in methanol, which acts as the acid catalyst.[3][4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
L-Phenylalanine≥99%Sigma-Aldrich
Methanol (Anhydrous)ACS GradeFisher Scientific
Thionyl Chloride (SOCl₂)≥99%Acros Organics
Diethyl EtherACS GradeVWR Chemicals
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Ice bath--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-phenylalanine (10.0 g, 60.5 mmol) in anhydrous methanol (100 mL).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (5.3 mL, 72.6 mmol) dropwise over 15-20 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Product Isolation: Add diethyl ether (100 mL) to the resulting residue and stir. The product, L-phenylalanine methyl ester hydrochloride, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired product.

Part 2: Synthesis of Methyl 3-nitro-L-phenylalaninate

In this step, the L-phenylalanine methyl ester hydrochloride is subjected to electrophilic aromatic nitration. The protonated amino group directs the nitration to the meta-position.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
L-Phenylalanine Methyl Ester HydrochlorideSynthesized in Part 1-
Concentrated Sulfuric Acid (H₂SO₄)95-98%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)70%Fisher Scientific
Deionized Water--
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Ethyl AcetateACS GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)--
Round-bottom flask (250 mL)--
Dropping funnel--
Experimental Protocol
  • Dissolution: Carefully add concentrated sulfuric acid (50 mL) to a 250 mL round-bottom flask and cool it to 0°C in an ice-salt bath. Slowly add L-phenylalanine methyl ester hydrochloride (5.0 g, 23.2 mmol) in portions, ensuring the temperature remains below 5°C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.0 mL, 31.8 mmol) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the amino acid ester over 30-45 minutes, maintaining the reaction temperature between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution to a pH of approximately 8 with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas. Perform the neutralization slowly in a large beaker. Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield Methyl 3-nitro-L-phenylalaninate as a solid.

Mechanism of Meta-Nitration

The regioselectivity of the nitration reaction is a direct consequence of the electronic effects of the substituent on the benzene ring.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O PhenylalanineEster Methyl Phenylalaninate (protonated amino group as meta-director) SigmaComplex Sigma Complex (Resonance Stabilized) PhenylalanineEster->SigmaComplex + NO₂⁺ Product Methyl 3-nitro-L-phenylalaninate SigmaComplex->Product - H⁺

Figure 2: Simplified mechanism of the meta-nitration of L-phenylalanine methyl ester.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator.

  • The neutralization step with sodium bicarbonate will release a significant amount of carbon dioxide gas, which can cause frothing. Perform this step slowly and in a large container.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester, nitro, amine).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-nitro-L-phenylalaninate from L-phenylalanine. By understanding the principles of Fischer esterification and directed electrophilic aromatic substitution, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Boc-L-3-Nitrophenylalanine: A Strategic Choice for Chemical Synthesis. (2026, February 12). [Source Not Available][1]

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link][6]

  • Biosynthesis of para-nitro-l-phenylalanine. (2022).
  • Synthesis of p-nitrophenylalanine. PrepChem.com. [Link][7]

  • Synthesis method of L-p-nitrophenylalanine. (2009). Google Patents. [8]

  • Ho, T. L., & Chen, C. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 100-111. [Link][9]

  • Makarov, I. S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3443. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link][3]

  • Study on the synthesis of L-4-nitrophenylalanine. (2025, August 7). ResearchGate. [Link][10]

  • Fischer Esterification. Organic Chemistry Portal. [Link][4]

  • Curti, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 123. [Link][5]

  • Process for esterification of amino acids and peptides. (1998).
  • Fischer Esterification-Typical Procedures. OperaChem. [Link][11]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. [Link][12]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. [Link][13]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

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Application Note & Protocols: Strategic Incorporation of Methyl 3-nitro-L-phenylalaninate into Peptidomimetics for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Nitro-Functionalized Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, offering a vast toolkit to modulate pharmacological properties.[2][3] Among these, Methyl 3-nitro-L-phenylalaninate stands out as a particularly valuable building block. The presence of the nitro group, a strong electron-withdrawing moiety, on the phenyl ring can significantly alter the electronic and conformational properties of a peptide.[4] This modification can lead to enhanced binding affinity, improved resistance to proteolytic degradation, and novel biological activities, making it a key component in the synthesis of innovative therapeutics.[5][6]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Methyl 3-nitro-L-phenylalaninate into peptide backbones using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this non-canonical amino acid to advance their therapeutic programs.

Physicochemical Properties of the Building Block

Understanding the characteristics of Methyl 3-nitro-L-phenylalaninate is crucial for its effective use in peptide synthesis. The methyl ester protects the C-terminus, while the nitro group introduces unique electronic features. For peptide synthesis, this amino acid is typically used with its N-terminus protected by either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.[4][7]

PropertyValueSignificance in Synthesis
Chemical Formula C10H12N2O4Provides the elemental composition.
Molecular Weight 224.21 g/mol Essential for accurate reagent stoichiometry.
Appearance Off-white to yellow crystalline solidA quality control parameter for the starting material.
Solubility Soluble in organic solvents (DMF, DCM, NMP)Critical for ensuring homogeneous reaction conditions.
N-terminus Protection Typically Boc or FmocDictates the choice of synthesis strategy (acid-labile vs. base-labile deprotection).[][9]
C-terminus Protection Methyl EsterRequires saponification if a free C-terminal acid is desired in the final peptidomimetic.
Side Chain Functionality Nitro groupElectron-withdrawing, can influence peptide conformation and receptor interactions.[4]

Synthetic Methodologies: A Tale of Two Phases

The choice between solid-phase and solution-phase synthesis depends on several factors, including the desired peptide length, scale of synthesis, and purification strategy.[10][11]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most common method for peptide synthesis due to its efficiency, ease of automation, and simplified purification procedures.[12][13] The growing peptide chain is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification at each step involving simple filtration and washing.[11]

Experimental Workflow for SPPS

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For each amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol for SPPS using Fmoc-3-nitro-L-phenylalanine:

  • Resin Selection and Preparation:

    • For a C-terminal amide, a Rink Amide resin is a suitable choice.[12]

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.[14]

    • Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove residual piperidine.

  • Incorporation of Fmoc-3-nitro-L-phenylalanine:

    • Prepare the coupling solution: Dissolve Fmoc-3-nitro-L-phenylalanine (3 equivalents relative to resin substitution), a coupling reagent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[15]

    • Rationale: HATU is a highly efficient coupling reagent, particularly for sterically hindered or modified amino acids, minimizing racemization.[16] DIPEA acts as a non-nucleophilic base to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Peptide Chain Elongation:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[12][17]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS are crucial to prevent side reactions with reactive cationic species generated during cleavage.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptidomimetic by mass spectrometry and NMR spectroscopy.

Solution-Phase Peptide Synthesis (SolPSS): Precision and Scalability

SolPSS is often preferred for large-scale synthesis or for the preparation of short peptides and peptide fragments.[18][19] It allows for the purification and characterization of intermediates at each step, providing greater control over the reaction.[10]

Experimental Workflow for SolPSS

AA1_Activation Activate Boc-AA1-OH (Coupling Reagent) AA2_Addition Add H-AA2-OMe AA1_Activation->AA2_Addition Coupling Coupling Reaction AA2_Addition->Coupling Workup_Purification1 Workup & Purification Coupling->Workup_Purification1 Boc_Deprotection Boc Deprotection (TFA/DCM) Workup_Purification1->Boc_Deprotection Workup_Purification2 Workup & Purification Boc_Deprotection->Workup_Purification2 Elongation Repeat Cycle for Elongation Workup_Purification2->Elongation Elongation->AA1_Activation Final_Deprotection Final Deprotection Elongation->Final_Deprotection Final Step

Caption: Solution-Phase Peptide Synthesis (SolPSS) Workflow.

Detailed Protocol for a Dipeptide Synthesis using Boc-3-nitro-L-phenylalanine and Methyl L-alaninate:

  • Carboxyl Group Activation:

    • Dissolve Boc-3-nitro-L-phenylalanine (1 equivalent) and a coupling reagent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) in an anhydrous solvent like DCM at 0 °C.[15]

    • Rationale: EDC is a water-soluble carbodiimide that facilitates amide bond formation with minimal side products.[15]

  • Coupling Reaction:

    • Add Methyl L-alaninate hydrochloride (1 equivalent) and a base such as DIPEA (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide, Boc-3-nitro-Phe-Ala-OMe, by flash column chromatography.

  • N-terminal Deprotection:

    • Dissolve the purified dipeptide in a solution of 50% TFA in DCM.

    • Stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure to obtain the deprotected dipeptide, H-3-nitro-Phe-Ala-OMe, as a TFA salt.

  • Further Elongation or C-terminal Deprotection:

    • The deprotected dipeptide can be used for further chain elongation by repeating the coupling steps.

    • To obtain the free carboxylic acid, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

Characterization of the Final Peptidomimetic

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

Analytical TechniqueExpected Results and Interpretation
RP-HPLC A single major peak indicates high purity. The retention time will be influenced by the hydrophobicity imparted by the nitro-phenylalanine residue.
Mass Spectrometry (MS) The observed mass should match the calculated mass of the target peptidomimetic. Fragmentation patterns in MS/MS can confirm the amino acid sequence. Note that nitro-containing peptides can show characteristic neutral losses (e.g., loss of O and NO) under certain MS conditions.[20][21]
NMR Spectroscopy 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments are used to confirm the amino acid sequence and to determine the three-dimensional solution structure of the peptidomimetic.[22][23][24][25] The aromatic protons of the 3-nitro-phenylalanine residue will show characteristic shifts in the ¹H NMR spectrum.

Applications and Future Perspectives

The incorporation of Methyl 3-nitro-L-phenylalaninate opens up numerous avenues in drug design. The nitro group can serve as a bioisostere for other functional groups, participate in hydrogen bonding, or be chemically reduced to an amino group for further functionalization.[26][27] Peptidomimetics containing this residue have potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[6][28] The altered electronic properties can also be exploited in the design of probes for studying biological systems.[29]

The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of nitro-functionalized peptidomimetics will undoubtedly fuel future innovations in therapeutic peptide engineering.

Potential Signaling Pathway Modulation

Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Blocks Signal Peptidomimetic Nitro-Phe Peptidomimetic Peptidomimetic->Receptor Antagonist Binding Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: Inhibition of a Kinase Cascade by a Nitro-Phe Peptidomimetic.

References

  • MS Behavior of Nitrated Peptides. (n.d.). Google Books.
  • Mastering Peptide Synthesis with High-Purity Boc-L-3-Nitrophenylalanine. (2026, February 15). BOC Sciences.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). National Center for Biotechnology Information.
  • Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. (n.d.). PubMed.
  • Fmoc-3-nitro-L-phenylalanine. (n.d.). Chem-Impex.
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 13). YouTube.
  • Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. (n.d.). National Center for Biotechnology Information.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach. (n.d.). National Center for Biotechnology Information.
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
  • Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. (2001, April 1). ACS Publications.
  • Unnatural Amino Acids. (n.d.). CPC Scientific.
  • Boc-3-nitro-L-phenylalanine. (n.d.). Chem-Impex.
  • Electron capture dissociation mass spectrometry of tyrosine nitrated peptides. (2011, November 22). ACS Publications.
  • Mass spectrometry analysis of nitrotyrosine-containing proteins. (2015, July 15). PubMed.
  • High throughput synthesis of peptides and peptidomimetics. (n.d.). National Center for Biotechnology Information.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
  • Peptide Synthesis. (2025, October 5). Bio-protocol.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. (2023, October 19). MDPI.
  • The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. (2024, December 19). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor. (n.d.). National Center for Biotechnology Information.
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. (2019, April). Nature.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). National Center for Biotechnology Information.
  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. (n.d.). National Center for Biotechnology Information.
  • Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • iNitro-Tyr: Prediction of Nitrotyrosine Sites in Proteins with General Pseudo Amino Acid Composition. (2014, August 14). PLOS ONE.
  • Detailed process of Solution Phase Peptide Synthesis. (n.d.). ResearchGate.
  • A case study on the analysis of exenatide using NMR spectroscopy. (2025, November 13). Bruker.
  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec.
  • Peptide NMR Analysis Services. (n.d.). Triclinic Labs.
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (n.d.). Chapman University Digital Commons.
  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022, February 7). RSC Publishing.
  • Protection of 3,4-dihydroxyphenylalanine (DOPA) for Fmoc solid-phase peptide synthesis. (n.d.). Nature.
  • Factors influencing protein tyrosine nitration – structure-based predictive models. (n.d.). National Center for Biotechnology Information.
  • A schematic drawing to show protein nitrotyrosine.... (n.d.). ResearchGate.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). National Center for Biotechnology Information.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. (n.d.). BOC Sciences.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

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Protecting group strategies for Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Methyl 3-nitro-L-phenylalaninate represents a critical scaffold in the synthesis of peptidomimetics and enzyme inhibitors. Its structural core combines three distinct functionalities that impose strict orthogonality constraints during protection group (PG) manipulation:

  • The

    
    -Amine:  The nucleophile requiring protection.
    
  • The Methyl Ester (C-terminus): Base-sensitive (susceptible to saponification).

  • The 3-Nitro Group (

    
    ):  Redox-sensitive.
    
The "Nitro Constraint"

The defining challenge with this molecule is the 3-nitro group . Standard peptide synthesis often utilizes the Cbz (Benzyloxcabonyl) group, which is typically removed via catalytic hydrogenation (


, Pd/C). However, these conditions will reduce the nitro group to an aniline (

)
simultaneously.

Therefore, unless the synthetic goal is to generate the 3-amino derivative, catalytic hydrogenation is forbidden . This guide prioritizes Boc (Acid-labile) and Fmoc (Base-labile) strategies which maintain the integrity of the nitro group.

Chemoselectivity Matrix
Protecting GroupRemoval ConditionCompatibility with 3-

Compatibility with Methyl EsterRecommendation
Boc Acid (TFA/HCl)High (Stable)High (Stable to acid)Primary Choice
Fmoc Base (Piperidine)High (Stable)Moderate (Risk of hydrolysis if harsh)Secondary Choice
Cbz

/Pd/C
Low (Reduces

)
High Avoid (unless reducing)
Alloc Pd(

)

High High Specialized Use

Decision Logic & Workflow

The following decision tree illustrates the critical logic required before initiating synthesis.

ProtectionStrategy Start Start: Methyl 3-nitro-L-phenylalaninate Q1 Is the Nitro group required in the final product? Start->Q1 RouteA Route A: NO2 Preservation Q1->RouteA Yes RouteB Route B: Reduction to NH2 Q1->RouteB No (Simultaneous reduction desired) SelectPG Select Orthogonal PG RouteA->SelectPG Cbz Cbz Protection (Hydrogenation Labile) RouteB->Cbz Allows one-pot deprotection/reduction Boc Boc Protection (Acid Labile) SelectPG->Boc Preferred Fmoc Fmoc Protection (Base Labile) SelectPG->Fmoc Alternative Constraint CRITICAL: Avoid H2/Pd Avoid Strong Base (NaOH) Boc->Constraint

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on the fate of the nitro functionality.

Protocol A: Boc Protection (Recommended)

This protocol uses Di-tert-butyl dicarbonate (


). It is the safest route because the acidic removal of Boc (TFA/DCM) is entirely orthogonal to both the methyl ester and the nitro group.
Reagents
  • Substrate: Methyl 3-nitro-L-phenylalaninate hydrochloride (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Triethylamine (TEA) (2.5 eq) or

    
     (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology
  • Preparation: Suspend Methyl 3-nitro-L-phenylalaninate HCl (10 mmol) in dry DCM (50 mL) at 0°C (ice bath).

    • Note: If solubility is poor in DCM, switch to Dioxane/Water (1:1).

  • Neutralization: Add TEA (25 mmol) dropwise. The solution should become clear as the free amine is liberated.

    • Caution: Ensure temperature remains < 5°C to prevent any risk of racemization or ester hydrolysis, though low risk with TEA.

  • Addition: Add

    
     (11 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 2:1). The product usually moves faster (higher

    
    ) than the starting material.
    
    • Visual Cue: Nitro compounds often appear yellow; UV active at 254 nm.

  • Workup (Critical for Purity):

    • Wash the organic layer with 5%

      
       or 0.5M HCl  (cold). Why? This removes unreacted amine and TEA. Do not use strong acid for prolonged periods to protect the methyl ester.
      
    • Wash with saturated

      
       (removes byproduct tert-butanol/acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Protocol B: Fmoc Protection (Alternative)

Use this route if the final deprotection must be done under basic conditions (e.g., subsequent SPPS).

Critical Warning: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions. Avoid NaOH or LiOH. Use mild inorganic bases like Sodium Bicarbonate (


) or Sodium Carbonate (

).
Reagents
  • Substrate: Methyl 3-nitro-L-phenylalaninate HCl (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)

Step-by-Step Methodology
  • Dissolution: Dissolve the amino ester salt (10 mmol) in Water (25 mL). Add Acetone (25 mL).

  • Basification: Add

    
     (25 mmol) in one portion. The evolution of 
    
    
    
    may occur; allow it to subside.
    • Why NaHCO3? It maintains a pH ~8-9, sufficient to nucleophilically activate the amine but too mild to rapidly hydrolyze the methyl ester.

  • Addition: Add Fmoc-OSu (11 mmol) slowly at 0°C.

    • Note: Fmoc-Cl is more reactive but carries a higher risk of side reactions; Fmoc-OSu is preferred for chemoselectivity.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Evaporate the Acetone (rotary evaporator, < 40°C).

    • The Fmoc-protected product often precipitates from the remaining water. If so, filter and wash with water.[1]

    • If oil forms: Extract with Ethyl Acetate (EtOAc). Wash with 1N HCl (briefly) and water.

  • Purification: Recrystallization from Ethanol/Water is common for Fmoc-amino acids.

Protocol C: The "Forbidden" Cbz Route

Context: Only use this if you intend to convert the 3-nitro group to a 3-amino group immediately.

  • Protection: Standard Schotten-Baumann conditions (Cbz-Cl,

    
    ).
    
  • Deprotection: Hydrogenation (

    
    , 1 atm, 10% Pd/C, MeOH).
    
    • Result: The product will be Methyl 3-amino-L-phenylalaninate . The Cbz is removed and the Nitro is reduced.

    • Reference: This "simultaneous" reduction is a known strategy in the synthesis of diaminophenylalanine derivatives [1].

Analytical Validation

To ensure the protocol was successful and the nitro group remains intact:

MethodExpected Observation for Product
1H NMR Nitro Region: Look for aromatic protons shifted downfield (~8.0-8.2 ppm) due to the electron-withdrawing

. Methyl Ester: Singlet at ~3.7 ppm. Boc: Singlet (9H) at ~1.4 ppm OR Fmoc: Doublet (2H) ~4.4 ppm.
IR Spectroscopy Nitro Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Carbonyl: Ester/Carbamate bands ~1700-1750 cm⁻¹.
Mass Spec (ESI)

or

. Confirm the mass corresponds to the Nitro form (Mass X), not the Amino form (Mass X - 30).

Workflow Visualization (Boc)

BocWorkflow Input Methyl 3-nitro-L-Phe HCl Base Add TEA/NaHCO3 (Free base formation) Input->Base Reagent Add Boc2O (0°C -> RT) Base->Reagent Monitor TLC Check (Disappearance of amine) Reagent->Monitor Workup Acid Wash (KHSO4) Remove TEA Monitor->Workup Product Boc-3-nitro-L-Phe-OMe (Yellowish Solid/Oil) Workup->Product

Figure 2: Operational workflow for the Boc protection of Methyl 3-nitro-L-phenylalaninate.[2]

References

  • Vertex AI Search. (2026). Synthesis of N-Boc-3-nitro-L-phenylalanine methyl ester. Retrieved from 3

  • National Institutes of Health (PubChem). (2024). Boc-3-Nitro-L-Phenylalanine Compound Summary. Retrieved from [4]

  • Chem-Impex International. (n.d.). Fmoc-3-nitro-L-phenylalanine Product Applications. Retrieved from

  • Organic Chemistry Portal. (2025). Protection of Amino Groups: Fmoc and Boc Strategies. Retrieved from

  • Cardiff University. (2024). Racemization Risk in Drug Discovery. Retrieved from

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Scalable preparation of Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Chemo-Enzymatic Preparation of Methyl 3-nitro-L-phenylalaninate

Part 1: Strategic Overview & Causality

The Regioselectivity Challenge The synthesis of Methyl 3-nitro-L-phenylalaninate presents a classic problem in aromatic substitution logic. Direct nitration of L-phenylalanine or its esters is not viable for producing the meta (3-nitro) isomer.

  • Mechanistic Barrier: In L-phenylalanine, the alkyl side chain (

    
    ) acts as an ortho, para-director. Consequently, direct nitration yields predominantly 4-nitro-L-phenylalanine  (the precursor to Melphalan) with <5% of the desired 3-nitro isomer.
    
  • The Solution: To achieve scalable, high-purity synthesis of the meta-isomer, we must employ a "De Novo" Ring Construction or Benzyl Functionalization strategy.

Selected Route: The Acetamidomalonate Pathway with Enzymatic Resolution This guide details the industrial standard Acetamidomalonate Route . This method is selected for three reasons:

  • Scalability: Reagents (Diethyl acetamidomalonate, 3-nitrobenzyl bromide) are inexpensive commodity chemicals.

  • Stereochemical Control: Enzymatic resolution using Acylase I provides >99% enantiomeric excess (ee), superior to difficult asymmetric hydrogenations of nitro-olefins.

  • Robustness: It avoids the risk of reducing the nitro group, a common failure mode when attempting to hydrogenate dehydro-amino acid precursors.

Part 2: Workflow Visualization

The following diagram outlines the critical path from raw materials to the enantiopure ester.

G start Starting Materials: 3-Nitrobenzyl Bromide + Diethyl Acetamidomalonate step1 Step 1: Alkylation (NaOEt, EtOH, Reflux) Forms Diester Intermediate start->step1 SN2 Substitution step2 Step 2: Hydrolysis & Decarboxylation (HCl, Reflux) Yields DL-3-Nitrophenylalanine step1->step2 Acid Hydrolysis step3 Step 3: N-Acetylation (Ac2O, NaOH) Yields N-Acetyl-DL-3-Nitrophenylalanine step2->step3 Schotten-Baumann step4 Step 4: Enzymatic Resolution (Acylase I, pH 7.5) Hydrolyzes only L-isomer step3->step4 Biocatalysis separation Separation Precipitation / Ion Exchange step4->separation l_acid Intermediate: L-3-Nitrophenylalanine separation->l_acid L-Isomer (Free Acid) d_waste Byproduct: N-Acetyl-D-3-Nitrophenylalanine (Discard or Racemize) separation->d_waste D-Isomer (Protected) step5 Step 5: Esterification (SOCl2, MeOH) Final Product Formation l_acid->step5 Acid Catalysis final Target Product: Methyl 3-nitro-L-phenylalaninate HCl (>99% ee) step5->final

Caption: Chemo-enzymatic workflow ensuring meta-regiochemistry and L-enantiopurity.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(3-nitrobenzyl)malonate

Objective: Construct the amino acid carbon skeleton with the nitro group in the correct meta position.

Reagents:

  • Diethyl acetamidomalonate (1.0 eq)

  • 3-Nitrobenzyl bromide (1.05 eq) [Caution: Lachrymator]

  • Sodium ethoxide (1.1 eq, 21% wt in ethanol)

  • Ethanol (anhydrous)

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge anhydrous ethanol (10 mL/g substrate).

  • Deprotonation: Add Sodium ethoxide solution. Add Diethyl acetamidomalonate solid in portions. Stir at room temperature for 30 mins. The solution will turn clear/yellow as the enolate forms.

  • Alkylation: Dissolve 3-Nitrobenzyl bromide in a minimum volume of ethanol. Add this solution dropwise to the enolate mixture over 45 minutes. Note: The reaction is exothermic; control rate to maintain gentle warmth.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. Pour the mixture into ice water (5x reaction volume). The product will precipitate as a solid.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Isopropanol.

    • Target Yield: 85–90%

    • Checkpoint: Verify absence of starting bromide (lachrymator) before proceeding.

Protocol 2: Hydrolysis & N-Acetylation (Preparation for Resolution)

Objective: Convert the diester to the racemic N-acetyl amino acid substrate required for the enzyme.

Step 2A: Hydrolysis to DL-3-Nitrophenylalanine

  • Suspend the product from Protocol 1 in 6M HCl (10 mL/g).

  • Reflux for 12–16 hours. Mechanism: This harsh condition hydrolyzes both ethyl esters, the N-acetyl amide, and drives thermal decarboxylation of the malonic acid intermediate.

  • Evaporate to dryness under vacuum to remove HCl.

  • Dissolve residue in water and neutralize with ammonia to pH 6. The free amino acid DL-3-nitrophenylalanine precipitates. Filter and dry.[2][3]

Step 2B: Selective N-Acetylation

  • Dissolve DL-3-nitrophenylalanine in 2M NaOH (2.5 eq) at 0°C.

  • Add Acetic Anhydride (1.2 eq) dropwise over 1 hour while maintaining pH >10 with additional NaOH.

  • Acidify to pH 2 with conc. HCl. The N-Acetyl-DL-3-nitrophenylalanine will crystallize.[1]

  • Filter, wash with cold water, and dry.

Protocol 3: Enzymatic Optical Resolution

Objective: Isolate the L-isomer using the stereospecificity of Acylase I.

Reagents:

  • N-Acetyl-DL-3-nitrophenylalanine

  • Acylase I (Grade I from Aspergillus melleus or porcine kidney)

  • LiOH or NH4OH (for pH adjustment)

  • Cobalt(II) chloride (catalytic activator, optional)

Procedure:

  • Substrate Solution: Suspend N-Acetyl-DL-3-nitrophenylalanine (0.5 M concentration) in distilled water. Adjust pH to 7.5 using LiOH or Ammonia. The solution becomes clear.

  • Enzyme Addition: Add Acylase I (approx. 1000 Units per gram of substrate) and catalytic CoCl2 (1 mM).

  • Incubation: Incubate at 37°C with gentle stirring for 24–48 hours.

    • Mechanism:[4] Acylase I selectively hydrolyzes the amide bond of the L-isomer only , releasing free L-3-nitrophenylalanine. The D-isomer remains as the N-acetyl derivative.

  • Separation:

    • Acidify the mixture to pH 5.0 (isoelectric point).

    • Heat to 60°C for 10 mins (denatures enzyme) and add activated carbon. Filter.

    • Concentrate the filtrate. The free L-3-nitrophenylalanine is much less soluble than the N-acetyl-D-isomer. It will crystallize out.

    • Alternative: Pass through a cation exchange resin (Dowex 50, H+ form). The free amino acid binds; the N-acetyl-D-isomer passes through. Elute L-amino acid with 2M NH4OH.

  • Yield: Expect ~40–45% yield (theoretical max 50%). Optical rotation should be checked (

    
     in 1M HCl).
    
Protocol 4: Methyl Ester Formation

Objective: Final conversion to the target hydrochloride salt.

Reagents:

  • L-3-Nitrophenylalanine (from Protocol 3)

  • Thionyl Chloride (SOCl2)

  • Methanol (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask. Add anhydrous Methanol (20 mL/g amino acid) and cool to -10°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise. Caution: Exothermic, releases HCl gas. Stir for 15 mins to generate HCl/MeOH.

  • Addition: Add L-3-Nitrophenylalanine solid in one portion.

  • Reaction: Allow to warm to room temperature, then reflux for 3–5 hours.

  • Workup: Evaporate solvent in vacuo.

  • Crystallization: Triturate the residue with cold Diethyl Ether to remove excess HCl/SOCl2. The product, Methyl 3-nitro-L-phenylalaninate hydrochloride , forms a white to off-white solid.[5]

  • Drying: Dry under high vacuum over KOH pellets.

Part 4: Data Summary & Quality Control

Physicochemical Properties

PropertyValue / SpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store with desiccant.[5]
Molecular Weight 260.67 g/mol (HCl salt)Free base MW: 224.21
Solubility Methanol, Water, DMSOInsoluble in Ether, Hexane.
Melting Point 158–162 °CSharp mp indicates high purity.
Optical Rotation

(c=2, Ethanol) - Critical check for L-isomer.[5]

Troubleshooting Guide

  • Low Yield in Resolution: Ensure pH is maintained at 7.0–7.5. If pH drops (due to acid release), the enzyme activity halts. Use an autotitrator or strong buffer.

  • Racemization: Avoid heating the L-isomer in strong base. The esterification step (acidic) is safe for stereochemistry.

  • Oily Product: If the final ester is an oil, it likely contains excess sulfuric acid (if used) or water. Triturate repeatedly with dry ether/hexane to induce crystallization.

References

  • Preparation of Acetamidomalonate Derivative: Snyder, H. R.; Smith, C. W. "Diethyl Acetamidomalonate."[6] Organic Syntheses, Coll.[2][6] Vol. 3, p. 329 (1955). [Link]

  • General Protocol for Enzymatic Resolution: Greenstein, J. P.; Winitz, M. Chemistry of the Amino Acids, Vol. 3. Wiley, New York, 1961. (Foundational text on Acylase I resolution). [Link]

  • Synthesis of 3-Nitro-L-Phenylalanine (Enzymatic Route): Roura Padrosa, D., et al. "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Catalysis, 3, 1195633 (2023). [Link]

  • Esterification Protocol (Standard): Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag, 1984. [Link]

  • Safety Data & Properties: PubChem Compound Summary for CID 75736, Methyl L-phenylalaninate hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Racemization of Methyl 3-nitro-L-phenylalaninate

Executive Summary

Users frequently report loss of optical activity (


 degradation) when handling Methyl 3-nitro-L-phenylalaninate . This molecule is not a standard amino acid ester; it is an electronic trap . The meta-nitro group (

) exerts a strong inductive electron-withdrawing effect (

), significantly increasing the acidity of the

-proton compared to unsubstituted phenylalanine.

This guide provides a validated workflow to prevent base-catalyzed enolization—the primary mechanism of racemization—during synthesis, workup, and coupling.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent racemization, you must understand the invisible enemy: Acidity .

In standard phenylalanine methyl ester, the pKa of the


-proton is approximately 24-25. In 3-nitro-phenylalanine, the electron-withdrawing nitro group pulls electron density from the aromatic ring, which in turn pulls density from the 

-carbon. This lowers the pKa, making the proton susceptible to abstraction even by weak bases (like bicarbonate or excess tertiary amines).

Once the proton is removed, the molecule forms a planar enolate intermediate.[1] When this intermediate is re-protonated, it occurs from either face with equal probability, resulting in a racemic mixture (L and D).

Mechanistic Pathway (Visualization)

RacemizationMechanism L_Iso L-Isomer (Active) Enolate Planar Enolate (Chirality Lost) L_Iso->Enolate -H+ (Deprotonation) Base Base Attack (e.g., DIEA, OH-) Base->L_Iso Catalyst D_Iso D-Isomer (Impurity) Enolate->D_Iso +H+ (Top Face) L_Return L-Isomer (Recovered) Enolate->L_Return +H+ (Bottom Face)

Figure 1: The racemization pathway. Note that once the Planar Enolate forms, 50% of your optical purity is statistically lost upon re-protonation.

Module 2: Safe Synthesis Protocol (Esterification)

The most common point of failure is not the reaction itself, but the workup . Standard protocols often call for washing with


 or 

to remove acid. DO NOT DO THIS for nitrophenylalanine esters unless strictly controlled.
Recommended Protocol: Thionyl Chloride / Methanol Method

Objective: Synthesize Methyl 3-nitro-L-phenylalaninate Hydrochloride salt without free-basing.

ParameterSpecificationReasoning
Reagent

(1.5 - 2.0 eq)
Excess ensures conversion;

byproduct prevents racemization.
Solvent Anhydrous MethanolMoisture introduces hydrolysis risks.
Temperature 0°C to Room TempAvoid Reflux. Heat + Acid can promote racemization over long periods.[2]
Workup Evaporation Only Aqueous base washes are the #1 cause of racemization here.

Step-by-Step Workflow:

  • Setup: Chill anhydrous methanol (

    
     of amino acid) to 
    
    
    
    under inert atmosphere (
    
    
    ).
  • Activation: Dropwise add Thionyl Chloride (

    
    ). Stir for 10 mins. Exothermic!
    
  • Addition: Add solid 3-nitro-L-phenylalanine in one portion.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-18 hours. Monitor by TLC or LCMS.

    • Note: If reaction is slow, heat to maximum

      
      . Do not boil.
      
  • Isolation (The "Safe" Method):

    • Concentrate the mixture in vacuo to remove MeOH and excess

      
      .
      
    • Co-evaporate with Toluene (

      
      ) to remove trace moisture/acid.
      
    • Result: You obtain the Hydrochloride Salt (Methyl 3-nitro-L-phenylalaninate

      
      
      
      
      
      ).
    • Storage: Store as the HCl salt. It is indefinitely stable. The free base is unstable.

Module 3: Peptide Coupling Guidelines

If you must couple this ester (or the free acid version) to a peptide chain, the risk of Oxazolone formation is critical.

The "Forbidden" Reagents
  • Avoid:

    
     (Triethylamine) – Too strong, promotes abstraction.
    
  • Avoid: DIEA (Diisopropylethylamine) – Often too strong for this specific sensitive derivative.[3]

  • Avoid: HATU/HBTU without additives – Can cause high racemization if base is added too fast.

The "Safe" System: Oxyma / DIC

Use carbodiimide chemistry with "super-additives" that suppress oxazolone formation.[3]

Recommended Coupling Conditions:

ComponentRecommendationFunction
Activator DIC (Diisopropylcarbodiimide)Forms the O-acylisourea.
Additive Oxyma Pure (1.0 eq)Reacts faster than oxazolone formation; stabilizes the active ester.
Base 2,4,6-Collidine (TMP)A weaker, sterically hindered base (pKa ~7.4) that is sufficient to deprotonate the amine but not the

-carbon.
Solvent DMF or DCM/DMF (1:1)DCM lowers racemization rates compared to pure DMF.
Coupling Workflow Visualization

CouplingWorkflow Start Start: 3-NO2-Phe-OH Mix Add Oxyma + Collidine (Buffer pH < 8) Start->Mix Activate Add DIC (0°C) Mix->Activate Couple Add Amine Component Activate->Couple Check Check Optical Purity Couple->Check

Figure 2: Optimized coupling sequence. Pre-activation at 0°C with Oxyma is critical.

Module 4: Analytical Validation (QC)

You cannot assume optical purity; you must prove it. Standard C18 HPLC will not separate enantiomers.

Method: Chiral HPLC Column Class: Polysaccharide-based (Amylose or Cellulose derivatives).[4]

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralpak AD-H or OD-H Chiralpak AD-RH
Mobile Phase Hexane : IPA (85:15)Water : Acetonitrile (60:40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Nitro absorbs strongly)UV @ 254 nm
Expected

L-isomer usually elutes first (verify with standard)Varies by column

Quick Check (Polarimetry):

  • Specific Rotation

    
     usually 
    
    
    
    to
    
    
    (c=1, MeOH) for the L-isomer.
  • Warning: If

    
     drops below 
    
    
    
    , significant racemization has occurred.
Frequently Asked Questions (FAQ)

Q1: I accidentally washed my crude ester with 1M NaOH. Is it ruined? A: Likely, yes. The combination of high pH (>12) and the electron-withdrawing nitro group causes rapid racemization (minutes). Analyze via Chiral HPLC immediately. If


, recrystallization may enrich the L-isomer (using Isopropanol/Hexane), but yield will be low.

Q2: Can I use HATU for coupling 3-nitro-phenylalanine? A: Use with extreme caution. If you use HATU, you must use Collidine as the base, not DIEA. Add the base last and keep the reaction at


. The Oxyma/DIC method (Module 3) is safer.

Q3: Why is the HCl salt stable but the free base isn't? A: In the HCl salt form, the amine is protonated (


). This prevents the amine from acting as an internal base to abstract the 

-proton. In the free base form (

), the molecule can self-catalyze racemization or undergo diketopiperazine formation (dimerization) in solution.
References
  • Mechanism of Racemization: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Defines the oxazolone mechanism and base sensitivity).
  • Coupling Reagents (Oxyma): Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt".[3][5] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Base Selection: Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry, 67(19), 6866–6876. (Establishes Collidine/TMP as superior for preventing racemization). Link

  • Chiral Analysis: Daicel Corporation. "Chiralpak AD/OD Instruction Manuals". (Standard reference for separation of aromatic amino acid esters). Link

Sources

Optimizing reduction conditions for nitro group on phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the chemo-selective reduction of 4-nitrophenylalanine (pNPA) to 4-aminophenylalanine (pAPA) . This transformation is critical for installing non-canonical handles for bioconjugation, yet it is fraught with risks regarding racemization and protecting group (PG) orthogonality.

Executive Summary: The Chemo-selectivity Paradox

Reducing a nitro group on a phenylalanine scaffold presents a unique "trilemma":

  • Racemization: The electron-withdrawing nature of the nitro group increases the acidity of the

    
    -proton, making the chiral center highly susceptible to base-catalyzed racemization.
    
  • Protecting Group Stability:

    • Fmoc: Unstable to basic conditions (e.g., generated amines during hydrogenation).

    • Boc: Unstable to strong Lewis acids (e.g., harsh Sn/HCl conditions).

  • Incomplete Reduction: Steric bulk on solid-phase resins often leads to stalled "hydroxylamine" intermediates (

    
    ), which are chemically distinct but difficult to separate.
    

Optimized Protocols (The "Gold Standards")

Method A: Solid-Phase Peptide Synthesis (SPPS) – The Stannous Chloride Route

Best for: Fmoc-chemistry on resin. High reliability.

The Logic: Stannous chloride (


) acts via a single-electron transfer mechanism. It is mildly acidic, which preserves the Fmoc group and suppresses base-catalyzed racemization of the sensitive phenylalanine 

-carbon.

Protocol:

  • Swelling: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 mins.

  • Reagent Prep: Dissolve

    
     (2.26 g, 10 mmol, 100 eq ) in minimal DMF.
    
    • Note: A small amount of solvent is crucial to maintain high concentration within the bead matrix.

  • Reaction: Add solution to resin. Shake at room temperature for 4–6 hours .

    • Optimization: For difficult sequences, elevate temp to 45°C, but do not exceed 50°C to prevent aspartimide formation or racemization.

  • Wash: Drain and wash extensively: DMF (3x), MeOH (3x), DMF (3x).

    • Critical Step: If the resin looks "muddy" or white salts persist, wash with 5% DIPEA/DMF briefly to solubilize tin oxides, then immediately wash with DMF.

Method B: Solution Phase – The Sodium Dithionite "Green" Route

Best for: Large scale, aqueous-compatible substrates, and preserving Cbz/Boc groups.

The Logic: Sodium dithionite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is a mild, inexpensive reductant that operates in aqueous media. It avoids the fire hazards of pyrophoric catalysts (Pd/C) and heavy metal waste (Sn).

Protocol:

  • Dissolution: Dissolve substrate (1 eq) in THF/Water (1:1). Ensure complete solubility.

  • Addition: Add

    
     (2 eq) followed by 
    
    
    
    (5 eq) slowly.
  • Workup: Evaporate THF. Acidify aqueous layer to pH 4 (if product is acidic) or extract basic product with EtOAc.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for selecting the correct reduction method based on your specific constraints.

ReductionLogic Start START: Select Substrate PhaseCheck Is the substrate on Solid Phase (Resin)? Start->PhaseCheck ProtectingGroup Check N-term Protection PhaseCheck->ProtectingGroup Yes (SPPS) SolventCheck Is substrate water soluble? PhaseCheck->SolventCheck No (Solution) SnCl2 METHOD A: SnCl2 in DMF (Mild Acidic) ProtectingGroup->SnCl2 Fmoc / Boc Incomplete Troubleshoot: Incomplete Reduction? SnCl2->Incomplete Repeat Repeat with 50°C or Switch to Dithionite wash Incomplete->Repeat Yellow Beads Remain Dithionite METHOD B: Na2S2O4 (Green/Mild) SolventCheck->Dithionite Yes/Partial H2_Pd METHOD C: H2 + Pd/C (Risk: Fmoc cleavage) SolventCheck->H2_Pd No (Strictly Organic) H2_Pd->ProtectingGroup Check Sensitivity

Figure 1: Decision tree for optimizing nitro-reduction conditions based on phase and protecting group compatibility.

Troubleshooting & FAQs

Q1: I am using Catalytic Hydrogenation (H2, Pd/C) and my Fmoc group is falling off. Why?

A: This is a classic "self-immolation" error.

  • Mechanism: As the nitro group reduces to an amine (

    
    ), the local pH of the solution increases. Fmoc is base-labile. The newly formed amine acts as a base to deprotect the Fmoc group on a neighboring molecule.
    
  • Fix: Switch to Transfer Hydrogenation . Use Pd/C with Ammonium Formate in Methanol. The formate buffers the system, preventing the pH spike. Alternatively, add 1 equivalent of acetic acid to the hydrogenation mixture to scavenge the amine as it forms.

Q2: On solid phase, my resin beads are still yellow after the SnCl2 treatment.

A: Yellow indicates the presence of the Nitroso (


) or Azoxy intermediate. The reduction is stalled.
  • Diagnosis: This is often due to "site isolation" or aggregation on the resin.

  • Fix:

    • Wash with DMF.

    • Repeat the SnCl2 treatment at 50°C (do not exceed this).

    • Add Titanium(III) Chloride (TiCl3) as a more potent alternative reducing agent, though be warned: TiCl3 is very acidic and may affect Boc groups.

Q3: How do I confirm the reaction is done without cleaving the peptide?

A: Use the Kaiser Test (Ninhydrin), but interpret with caution.

  • Nitro (Start): Colorless/Yellow beads, Solution Colorless (Negative Kaiser).

  • Amino (End): Blue beads/Blue Solution (Positive Kaiser).

  • Warning: The hydroxylamine intermediate (

    
    ) can sometimes give a false positive or a reddish tint. For definitive proof, perform a micro-cleavage and check via LC-MS. Look for the mass shift of -30 Da  (Loss of O2, gain of H2).
    
Q4: Did I racemize my Phenylalanine?

A: Check your conditions.

  • If you used

    
     (Sodium Sulfide) or high pH hydrogenation: High Risk.  The nitro group makes the 
    
    
    
    -proton acidic (
    
    
    drops significantly). Base pulls this proton, flattening the chiral center to an enolate.
  • If you used

    
     (Acidic) or Dithionite (Neutral/Buffered): Low Risk. 
    
  • Validation: You must run a Chiral HPLC or use Marfey’s Reagent derivatization on the hydrolyzed amino acid to confirm enantiomeric excess (ee%).

Comparative Data Analysis

FeatureStannous Chloride (

)
Sodium Dithionite (

)
Catalytic H2 (Pd/C)
Phase Compatibility Solid & SolutionSolution (mostly)Solution
Reaction pH Acidic (

pH 2-4)
Neutral/BufferedNeutral

Basic
Fmoc Stability Excellent Excellent Poor (requires buffer)
Boc Stability Good (short exposure)Excellent Excellent
Racemization Risk LowLowMedium (pH dependent)
Atom Economy Poor (Stoichiometric Tin)GoodExcellent
Key Failure Mode Incomplete reduction (aggregates)Solubility issuesFire hazard / De-halogenation

References

  • Solid Phase SnCl2 Reduction

    • Title: "Reduction of nitro-peptides on solid support."
    • Source:Tetrahedron Letters, 1998.
    • Context: Establishes the standard 2M SnCl2 protocol for SPPS.
  • Dithionite Reduction Mechanism

    • Title: "Sodium Dithionite Reduction of Nitroarenes."
    • Source:Journal of Organic Chemistry, 1980 & BenchChem Protocols.
    • Context: Validates the electron transfer mechanism and aqueous comp
  • Racemization in Nitro-Phenylalanine

    • Title: "Elucidating the Racemization Mechanism of Aliphatic and Arom
    • Source:PMC (PubMed Central), 2023.
    • Context: Discusses the activation energy lowering of the -proton in arom
  • Transfer Hydrogenation (Fmoc Compatible)

    • Title: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Source:MDPI, 2018.
    • Context: Demonstrates ammonium formate as a safer hydrogen donor th

Sources

Technical Support Center: Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Storage, Stability, and Troubleshooting

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-nitro-L-phenylalaninate (CAS No: 20299-36-9).[1] Its purpose is to ensure the chemical integrity of the compound throughout its experimental lifecycle by addressing common questions and troubleshooting potential stability issues. The protocols and insights provided are grounded in established principles of pharmaceutical stability testing and chemical reactivity of related molecular structures.[2][3]

Quick Reference: Recommended Storage & Handling

For optimal stability, adhere to the following conditions. Deviations may compromise compound integrity.

ParameterRecommendationRationale & Source
Temperature Freezer (-20°C to -10°C) for long-term storage.Low temperatures slow down chemical degradation rates for complex organic molecules.[4] A Safety Data Sheet for the related compound 3-Nitro-L-phenylalanine recommends freezer storage.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).While not explicitly stated for this compound, related amino acid esters and air-sensitive compounds benefit from inerting to prevent oxidative degradation.[6]
Light Exposure Protect from light. Store in amber vials or a dark location.Nitroaromatic compounds can be susceptible to photolytic degradation.[4][7] It is a standard precaution in forced degradation studies.[3]
Container Use tightly sealed, properly labeled containers.Prevents contamination and exposure to moisture, which can facilitate hydrolysis.
Handling Handle in a well-ventilated area. Avoid dust formation. Use appropriate Personal Protective Equipment (PPE).Standard good laboratory practice for handling fine chemicals and nitroaromatic compounds.[5]
Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental observations that may indicate degradation of Methyl 3-nitro-L-phenylalaninate.

Issue 1: My analytical results show a rapid loss of the parent compound in an aqueous stock solution, even when stored at 2-8°C.

Probable Cause Investigative Action Scientific Explanation & Solution
Ester Hydrolysis Analyze the sample by LC-MS for the presence of a new peak with a mass corresponding to 3-Nitro-L-phenylalanine (the free acid).The methyl ester bond is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[4] Solution: Prepare stock solutions in an appropriate buffer system, ideally in the pH 4-5 range, to minimize the rate of hydrolysis.[4] For long-term storage, prepare aliquots in a suitable organic solvent (e.g., DMSO, Methanol) and store at -20°C or below. Only dilute into aqueous buffers immediately before use.
Nitro Group Reduction Check for the presence of reducing agents in your formulation or buffer (e.g., thiols like DTT). Analyze by LC-MS for a peak corresponding to Methyl 3-amino-L-phenylalaninate.The nitro group on the aromatic ring can be chemically or enzymatically reduced to an amino group.[8] This is a common transformation for nitroaromatic compounds.[7] Solution: Avoid using reducing agents in your formulation unless required for the experiment. If they are necessary, prepare solutions fresh and run controls to quantify the rate of reduction.

Issue 2: I observe a new, unexpected peak in my HPLC chromatogram after exposing my samples to ambient laboratory light.

Probable Cause Investigative Action Scientific Explanation & Solution
Photodegradation Prepare a fresh solution and expose it to a controlled light source (e.g., a photostability chamber as per ICH Q1B guidelines) while keeping a control sample in the dark. Compare the chromatograms.Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions and the formation of various degradation products.[4] The energy from light can promote reactions not typically observed under thermal stress. Solution: Always protect solutions and solid material from light by using amber vials, covering glassware with aluminum foil, and minimizing exposure time during experimental setup.

Issue 3: The potency of my solid compound seems to have decreased over time, despite being stored in the freezer.

Probable Cause Investigative Action Scientific Explanation & Solution
Improper Sealing / Moisture Check the container seal. Analyze the solid for the presence of the hydrolyzed product (3-Nitro-L-phenylalanine).Even at low temperatures, the presence of moisture from repeated opening/closing of a poorly sealed container can lead to slow hydrolysis of the ester on the solid's surface. Solution: Aliquot the solid compound into smaller, single-use vials upon receipt. Use containers with high-quality seals (e.g., Teflon-lined caps). Store vials inside a desiccator within the freezer to provide an extra layer of protection against moisture.
Incompatible Storage Vapors Review the storage location. Are there open containers of acids (e.g., HCl) or bases (e.g., ammonia) in the same freezer?Volatile acids or bases can create a reactive atmosphere within a shared storage space, leading to vapor-phase degradation on the solid compound. Solution: Store sensitive reagents in separate, dedicated freezers or in secondary containment to prevent cross-contamination from volatile chemicals.
Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for Methyl 3-nitro-L-phenylalaninate? A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Ester Hydrolysis: The cleavage of the methyl ester to form 3-Nitro-L-phenylalanine and methanol. This is accelerated by acidic or basic conditions.[4]

  • Nitro Group Reduction: The conversion of the nitro (-NO₂) group to an amino (-NH₂) group, forming Methyl 3-amino-L-phenylalaninate. This is favored in the presence of reducing agents. The bacterial degradation of many nitroaromatics proceeds via reduction of the nitro group.[7]

dot

Caption: Predicted degradation pathways for Methyl 3-nitro-L-phenylalaninate.

Q2: How should I prepare and store stock solutions? A2: For maximum stability, dissolve the compound in an anhydrous organic solvent like DMSO or Methanol to create a concentrated stock (e.g., 10-50 mM). Aliquot this stock into single-use volumes in tightly sealed amber vials and store at -20°C or -80°C. When needed, thaw a single aliquot and dilute it into your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of aqueous solutions.[4]

Q3: Is this compound susceptible to oxidation? A3: While the primary concerns are hydrolysis and reduction, forced degradation studies should always include an oxidative stress condition (e.g., using hydrogen peroxide) to confirm.[4] Phenylalanine residues themselves can be subject to oxidation, though the electron-withdrawing nitro group may influence this reactivity. A comprehensive stability study is required to rule it out.

Q4: How can I develop a stability-indicating analytical method? A4: A stability-indicating method, typically a reverse-phase HPLC method with UV detection, is one that can separate the intact parent compound from all its potential degradation products.[9] To develop this, you must perform a forced degradation study (see Section 4) to intentionally generate degradants. The resulting mixture is then used to develop and validate a chromatographic method that demonstrates baseline separation between all peaks.

TroubleshootingWorkflow Start Observation: Unexpected Result (e.g., low purity, new peak) CheckStorage 1. Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage ReviewPrep 2. Review Solution Prep (Solvent, pH, Age) CheckStorage->ReviewPrep Hypothesize 3. Hypothesize Degradation Pathway (Hydrolysis, Reduction, etc.) ReviewPrep->Hypothesize Analyze 4. Perform Specific Analysis (e.g., LC-MS for mass of degradant) Hypothesize->Analyze Confirm Degradant Confirmed? Analyze->Confirm Confirm->Hypothesize No, re-evaluate Implement 5. Implement Corrective Action (e.g., change buffer, protect from light) Confirm->Implement Yes End Problem Resolved Implement->End

Sources

Technical Support Center: Strategies for Nitro-Phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the successful incorporation of nitro-phenylalanine (Phe(NO₂)) into peptide sequences. As a crucial non-canonical amino acid in drug development and chemical biology, Phe(NO₂) serves as a versatile precursor for synthesizing aminophenylalanine, a key component for forming cross-linked, cyclic, or branched peptides. However, its unique electronic properties present specific challenges during peptide coupling. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges, ensuring high yield and purity in your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions encountered when coupling nitro-phenylalanine?

The three most critical side reactions to monitor during the coupling of Fmoc-L-4-nitrophenylalanine are:

  • Racemization: The electron-withdrawing nature of the nitro group can increase the acidity of the α-proton, making the activated amino acid susceptible to epimerization via an oxazolone intermediate, especially in the presence of a base.[1][2]

  • Reduction of the Nitro Group: While less common during the coupling step itself, the nitro group can be inadvertently reduced to an amino group (-NH₂) under certain conditions, particularly if inappropriate reagents or prolonged reaction times with certain scavengers are used in subsequent steps.[3][4] This changes the mass by -30 Da (O₂ vs. H₂).

  • Standard Coupling Byproducts: Like any peptide coupling, the formation of byproducts such as N-acylurea (with carbodiimides) or guanidinylation of the N-terminus (with uronium/aminium reagents) can occur.[5]

Q2: Which coupling reagents are recommended for nitro-phenylalanine?

The choice of coupling reagent is critical for minimizing side reactions. For Fmoc-Phe(NO₂), phosphonium and aminium salt-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of racemization when used correctly.[6]

  • High-Efficiency/Low-Racemization: HATU and PyAOP are considered top-tier reagents. HATU, containing the HOAt leaving group, is highly reactive and provides excellent suppression of racemization.[6][7] PyAOP, a phosphonium salt, is also highly effective, particularly for sterically hindered couplings, and avoids the guanidinylation side reaction.[8]

  • Cost-Effective & Reliable: HBTU and PyBOP are robust and widely used options. While highly effective, they may carry a slightly higher risk of racemization compared to HATU, which can be mitigated by careful control of base and temperature.[7]

  • Carbodiimides: DIC/HOBt or DIC/OxymaPure® can be used, but require strict control to prevent side reactions. The addition of HOBt or its analogues is essential to suppress racemization.[6][9]

Q3: How can I detect and quantify these side reactions?

A combination of chromatographic and spectrometric techniques is essential for accurate analysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It can identify the desired product and detect mass shifts corresponding to side products like nitro group reduction (-30 Da), N-acylurea formation (+206.33 Da for DCU), or guanidinylation (+181.2 Da for an HBTU-derived adduct).[10]

  • Chiral HPLC (High-Performance Liquid Chromatography): This is the definitive method for quantifying the extent of racemization by separating the L-D and L-L diastereomeric peptides formed after coupling to a chiral peptide chain.[11]

  • Kaiser Test (for Solid-Phase Synthesis): A qualitative test to monitor coupling completion. A negative result (yellow beads) indicates that few or no primary amines remain, suggesting the reaction has gone to completion.[12]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My LC-MS shows a significant peak at -30 Da from my target mass.
  • Symptom: The primary product observed has a mass corresponding to your peptide with aminophenylalanine instead of nitrophenylalanine.

  • Probable Cause: Unwanted reduction of the nitro group. The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[3] While robust, the nitro group can be sensitive to certain reductive environments that may be unintentionally created.

  • Solutions:

    • Re-evaluate Your Reagents: Ensure that no reductive agents are present. For example, some scavengers used in final cleavage cocktails (like thiols) can partially reduce the nitro group if not carefully selected. During coupling, ensure reagents are pure and free from metal contaminants that could catalyze reduction.

    • Check pH and Temperature: Extreme pH or high temperatures can promote side reactions, although direct reduction during coupling is rare.[13][14] Maintain a standard reaction temperature (25°C) unless elevated temperatures are explicitly required for a difficult coupling, and even then, proceed with caution.[12]

    • On-Resin Reduction Protocol (If Reduction is Desired Later): If the ultimate goal is the amine, perform the reduction as a separate, controlled step after coupling. A common and reliable method is using tin(II) chloride (SnCl₂) in a solvent like DMF or NMP.[15]

Nitro_Reduction_Pathway

Problem 2: My product appears pure on RP-HPLC, but a chiral analysis shows two peaks.
  • Symptom: The presence of a diastereomer indicates that racemization has occurred at the α-carbon of the nitro-phenylalanine residue.

  • Probable Cause: Formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group attacks the preceding amide carbonyl, forming a cyclic intermediate. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate that reprotonates to a mixture of L and D isomers.[16][17]

  • Solutions:

    • Optimize Your Base: The choice and amount of base are critical.[18]

      • Switch to a Weaker Base: Replace highly basic diisopropylethylamine (DIPEA, pKa ~10.7) with a less basic alternative like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[2]

      • Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction, typically 2 equivalents for aminium/uronium reagents or 1 equivalent for pre-activation protocols.

    • Use Additives: Employ coupling reagents pre-formulated with or add racemization-suppressing additives. HOAt (as in HATU) and OxymaPure® are more effective than HOBt at preventing oxazolone formation.[6]

    • Lower the Temperature: Perform the coupling at 0°C. Lower temperatures decrease the rate of both oxazolone formation and enolization.[19]

    • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin or amine component. The longer the activated species exists, the greater the opportunity for racemization.

Racemization_Mechanism

Problem 3: My coupling reaction is incomplete (positive Kaiser test).
  • Symptom: After the coupling reaction, the Kaiser test on the resin beads is blue, indicating the presence of unreacted primary amines. LC-MS analysis shows a large peak for the truncated peptide sequence.

  • Probable Cause: Insufficient activation or steric hindrance. While not exceptionally bulky, the nitro-phenylalanine residue, combined with a difficult peptide sequence (e.g., aggregation-prone), can lead to slow coupling kinetics.[12]

  • Solutions:

    • Switch to a More Potent Coupling Reagent: If using HBTU or DIC/HOBt, switch to HATU or PyAOP, which are known to be more effective for difficult couplings.[7]

    • Double Couple: After the first coupling reaction, wash the resin with DMF and repeat the coupling step with a fresh preparation of activated Fmoc-Phe(NO₂).[12] This can drive the reaction to completion.

    • Increase Reaction Time and/or Temperature: Extend the coupling time from 1-2 hours to 4 hours or overnight. If that fails, consider raising the temperature to 40-50°C, but be aware this increases the risk of racemization and should be your last resort.[12][19]

    • Disrupt Aggregation: If peptide aggregation is suspected, switch the solvent from DMF to NMP or add a chaotropic salt like LiCl (0.5 M) to the coupling reaction.

Troubleshooting_Workflow

Data Summaries and Protocols
Table 1: Comparison of Recommended Coupling Reagents
ReagentTypeRelative ReactivityRacemization RiskKey Advantages & Disadvantages
HATU Aminium SaltVery HighVery LowPro: Excellent for difficult couplings, low racemization.[7] Con: Higher cost.
HBTU Aminium SaltHighLowPro: Reliable, cost-effective standard. Con: Can cause guanidinylation; slightly higher racemization risk than HATU.[6]
PyBOP Phosphonium SaltHighLowPro: Avoids guanidinylation side reaction.[8] Con: Byproducts can be harder to remove.
PyAOP Phosphonium SaltVery HighVery LowPro: Highly effective, avoids guanidinylation.[8] Con: Higher cost.
DIC/Oxyma CarbodiimideModerateLowPro: Cost-effective, non-explosive additive. Con: Can form N-acylurea byproduct.
DIC/HOBt CarbodiimideModerateModeratePro: Traditional, inexpensive. Con: Risk of N-acylurea; HOBt is less effective at suppression than HOAt/Oxyma.[6][9]
Table 2: Analytical Methods for Quality Control
Analytical TechniquePurposeWhat It Detects
LC-MS Purity Analysis & Mass VerificationTarget peptide, truncated/deleted sequences, byproducts (reduction, adducts).
Chiral HPLC Stereochemical IntegritySeparation and quantification of diastereomers (L-L vs. L-D peptide).
Kaiser Test Reaction Monitoring (SPPS)Presence of free primary amines (qualitative test for reaction completion).
NMR Structural ConfirmationProvides detailed structural information, can sometimes distinguish diastereomers.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-4-Nitrophenylalanine using HATU

This protocol is for a standard solid-phase peptide synthesis (SPPS) coupling on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-4-nitrophenylalanine (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) or N-methylmorpholine (NMM) (0.8 mmol, 8 eq) to the activation solution. Note: For maximum racemization suppression, use NMM and pre-cool the solution to 0°C.

  • Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the reaction vessel at room temperature (or 0°C if cooling) for 2 hours.

  • Monitoring & Washing: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow), the reaction is complete. Wash the resin with DMF (5x), DCM (3x), and DMF (5x) to prepare for the next cycle.

  • Troubleshooting: If the Kaiser test is positive (blue), refer to the troubleshooting guide. Consider performing a second coupling (double couple) by repeating steps 2-5.

References
  • (No valid reference)
  • Lipshutz, B. H., & Ghorai, S. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols. [Link]

  • (No valid reference)
  • ResearchGate. (n.d.). On-resin reduction of nitro group of Hmnb. ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Kovacs, J., et al. (1967). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Williams, M. W., & Young, G. T. (1964). The Mechanism of Racemisation during the Coupling of Acylpeptides. Journal of the Chemical Society. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology. [Link]

  • (No valid reference)
  • (No valid reference)
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • (No valid reference)
  • Piras, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules. [Link]

  • Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • ResearchGate. (2004). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. [Link]

  • (No valid reference)
  • Li, M., et al. (2003). HPLC and LC-MS studies of hydroxylation of phenylalanine as an assay for hydroxyl radicals generated from Udenfriend's reagent. Biochemical and Biophysical Research Communications. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Tsonchev, S., et al. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter. [Link]

  • (No valid reference)

Sources

Validation & Comparative

Mass spectrometry fragmentation of Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-nitro-L-phenylalaninate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and metabolic research, the precise structural characterization of small molecules is paramount. Methyl 3-nitro-L-phenylalaninate, a nitrated derivative of the essential amino acid phenylalanine, serves as a critical synthon and a subject of interest in biochemical studies. Understanding its stability and degradation pathways under analytical conditions is crucial for its accurate identification and quantification. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of Methyl 3-nitro-L-phenylalaninate under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions.

To contextualize the unique influence of the nitroaromatic moiety, we will conduct a direct comparison with its non-nitrated analogue, Methyl L-phenylalaninate. This comparative approach will illuminate the causal effects of specific functional groups on fragmentation pathways, offering researchers a predictive framework for analyzing related structures.

The Decisive Role of the Nitro Group in Fragmentation

The fragmentation of a protonated molecule in a collision cell is not a random event; it is governed by fundamental principles of chemical stability. The process, known as collision-induced dissociation (CID), involves the conversion of the ion's kinetic energy into internal vibrational energy, leading to the cleavage of the weakest bonds to form stable neutral molecules and fragment ions.[1][2] The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring dramatically alters the electronic landscape of Methyl 3-nitro-L-phenylalaninate compared to its parent analogue, creating distinct and diagnostic fragmentation channels.

Aromatic nitro compounds are known for characteristic fragmentation behaviors, often involving the loss of the nitro group as nitrogen dioxide (•NO2) or nitrogen monoxide (•NO).[3][4][5] These radical losses, while sometimes exceptions to the even-electron rule, are common in nitroaromatics and serve as key diagnostic markers.[3]

Comparative Fragmentation Analysis

The most effective way to understand the fragmentation of Methyl 3-nitro-L-phenylalaninate ([M+H]⁺ at m/z 225.08) is to contrast it with Methyl L-phenylalaninate ([M+H]⁺ at m/z 180.10).

Fragment Ion (m/z) Proposed Structure / Neutral Loss Methyl 3-nitro-L-phenylalaninate Methyl L-phenylalaninate Comments
225.08 / 180.10[M+H]⁺Protonated precursor molecules.
179.07[M+H - •NO₂]⁺Key diagnostic loss. Loss of nitro radical (46 Da).
193.07[M+H - CH₃OH]⁺✔ (at m/z 148.09)Loss of methanol from the methyl ester. A common pathway for both molecules.
166.06[M+H - COOCH₃ - H₂]⁺✔ (at m/z 121.07)Loss of the carbomethoxy group (59 Da) followed by rearrangement.
136.04[C₇H₆NO₂]⁺Formation of the 3-nitrobenzyl cation. Indicates cleavage at the α-β carbon bond.
120.08[C₈H₁₀N]⁺Formation of the benzylamine fragment ion.
91.05[C₇H₇]⁺Tropylium ion, a characteristic fragment from the unsubstituted phenylalaninate side chain.

This data clearly demonstrates that the fragmentation cascade of Methyl 3-nitro-L-phenylalaninate is initiated and directed by the nitro group, leading to high-mass fragments that retain the nitro moiety or show its characteristic losses. In contrast, the fragmentation of Methyl L-phenylalaninate is dominated by cleavages around the amino acid backbone and the formation of the classic tropylium ion.[6][7]

Visualizing the Fragmentation Pathways

To fully appreciate the divergent fragmentation routes, we can map them using a logical workflow. The diagrams below illustrate the primary fragmentation pathways observed during CID for both molecules.

G cluster_0 Methyl 3-nitro-L-phenylalaninate 225 [M+H]⁺ m/z 225.08 179 [C₁₀H₁₁N₁O₂]⁺ m/z 179.07 225->179 - •NO₂ (46 Da) 193 [C₉H₉N₂O₂]⁺ m/z 193.07 225->193 - CH₃OH (32 Da) 136 [C₇H₆NO₂]⁺ m/z 136.04 225->136 - C₃H₇NO₂ (89 Da) 165 [C₈H₇N₂O]⁺ m/z 165.05 193->165 - CO (28 Da) G cluster_1 Methyl L-phenylalaninate 180 [M+H]⁺ m/z 180.10 121 [C₈H₉N]⁺ m/z 121.07 180->121 - COOCH₃ (59 Da) 148 [C₉H₁₀NO]⁺ m/z 148.09 180->148 - CH₃OH (32 Da) 120 [C₈H₁₀N]⁺ m/z 120.08 180->120 - H₂CCO (42 Da) 91 [C₇H₇]⁺ m/z 91.05 121->91 - CH₂NH (30 Da)

Caption: Primary CID fragmentation pathways for protonated Methyl L-phenylalaninate.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible MS/MS data is foundational to any structural elucidation workflow. The following protocol outlines a robust method for analyzing Methyl 3-nitro-L-phenylalaninate and its analogues.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 3-nitro-L-phenylalaninate in HPLC-grade methanol.

    • Prepare a serial dilution to a final working concentration of 1 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation in the ESI source. [8]

  • Instrumentation & Infusion:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

    • Infuse the sample directly into the source at a flow rate of 5-10 µL/min using a syringe pump. This method ensures a stable ion signal for detailed fragmentation studies.

    • Instrument: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).

    • Ionization Mode: Positive ESI.

  • ESI Source Parameters:

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage (VCap): 3500 V

    • Nozzle Voltage: 500 V

    • Rationale: These parameters are optimized to ensure efficient desolvation and ionization while minimizing in-source fragmentation, which could complicate spectral interpretation. [9]

  • MS1 Data Acquisition:

    • Acquire a full scan MS1 spectrum from m/z 50-500 to confirm the presence and purity of the protonated precursor ion ([M+H]⁺ at m/z 225.0818 for C₁₀H₁₃N₂O₄⁺). High-resolution accurate mass (HRAM) data allows for confident molecular formula confirmation.

  • MS/MS Data Acquisition (CID):

    • Select the precursor ion at m/z 225.08 with an isolation window of ~1.3 Da.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) or a collision energy ramp.

    • Rationale: Using multiple collision energies provides a complete picture of the fragmentation landscape. Low energies (10 eV) will reveal the most facile losses (e.g., methanol), while higher energies (40 eV) will induce more extensive fragmentation, revealing the core structure of the molecule. This systematic approach validates the proposed fragmentation pathways. [6]

Alternative Fragmentation Techniques: CID vs. ETD

While Collision-Induced Dissociation (CID) is the workhorse for small molecule fragmentation, other techniques exist, such as Electron Transfer Dissociation (ETD).

  • CID: This "slow-heating" method is highly effective for small molecules and peptides with stable modifications. It excels at cleaving the most labile bonds, which in our case are associated with the ester and nitro functional groups. [10]* ETD: This technique involves the transfer of an electron to a multiply charged precursor, inducing fragmentation by a radical-driven mechanism that often preserves labile post-translational modifications. [11][12]For a small, singly-charged molecule like Methyl 3-nitro-L-phenylalaninate, ETD is generally not applicable or advantageous. The precursor must typically be multiply charged, and the fragmentation patterns are more useful for sequencing long peptides or localizing modifications on them. [13][14] For the structural characterization of this and similar small molecules, CID remains the superior and most straightforward choice, providing rich, interpretable data directly related to the molecule's functional groups.

Conclusion and Broader Implications

The mass spectrometric fragmentation of Methyl 3-nitro-L-phenylalaninate is a textbook example of how a single functional group can direct the gas-phase chemistry of a molecule. The presence of the nitro group introduces unique and highly diagnostic fragmentation channels—notably the loss of •NO₂—that are absent in its non-nitrated counterpart, Methyl L-phenylalaninate.

By employing a comparative approach and a systematic, multi-energy CID workflow, researchers can confidently identify the characteristic product ions associated with the nitroaromatic moiety, the methyl ester, and the amino acid backbone. This guide provides not only the specific fragmentation data for the topic compound but also a logical and scientifically grounded framework for the structural elucidation of novel small molecules, a critical task in modern drug development and metabolomics.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Wiley Online Library. Available at: [Link]

  • Comparison of CID and ETD of the phosphopeptide VPIPGRFDRRVtVE m/z = 574.5. ResearchGate. Available at: [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer... PMC. Available at: [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. ACS Publications. Available at: [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. Available at: [Link]

  • Proposed fragmentation pathway for the fragments formed due the loss of substituents. ResearchGate. Available at: [Link]

  • Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. ResearchGate. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Journal of Natural Medicines. Available at: [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Available at: [Link]

Sources

Precision Analytics: Determination of Enantiomeric Excess for Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with Methyl 3-nitro-L-phenylalaninate , determining enantiomeric excess (ee) is a critical quality attribute (CQA). This non-canonical amino acid derivative serves as a vital intermediate in the synthesis of peptidomimetics and pharmacophores.

This guide objectively compares the three primary analytical methodologies for establishing stereochemical purity: Chiral HPLC , NMR Spectroscopy with Chiral Derivatization , and Polarimetry .

Our Recommendation:

  • Primary Method (Gold Standard): Chiral HPLC using immobilized polysaccharide columns (e.g., Chiralpak IA/ID) for quantitative precision (>99.5% accuracy) and scalability.

  • Secondary Method (Structural Validation): 1H NMR with Mosher’s Acid derivatization for absolute configuration assignment and validation when chiral columns are unavailable.

  • Screening Method: Polarimetry is suitable only for gross identity checks, not for high-precision ee determination.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on experimental standards for aromatic amino acid esters.

FeatureChiral HPLC (Direct) 1H NMR (Mosher's Method) Polarimetry
Precision (ee) High (

)
Moderate (

)
Low (

)
Sample Requirement Low (< 1 mg)Medium (5-10 mg)High (> 20 mg)
Throughput High (10-20 min/run)Low (Derivatization + Scan)High (Instant)
Prep Complexity Minimal (Dilution)High (Chemical Reaction)Minimal (Dissolution)
Cost per Sample Low (after column purchase)Medium (Deuterated solvents)Negligible
Primary Utility QC Release, Process MonitoringAbsolute Config. DeterminationRaw Material ID

Method 1: Chiral HPLC (The Gold Standard)

Causality & Rationale

Direct chromatographic separation is preferred because it avoids the kinetic resolution issues associated with derivatization. For Methyl 3-nitro-L-phenylalaninate , the presence of the nitro group (


-electron acceptor) and the phenyl ring makes it an excellent candidate for polysaccharide-based stationary phases  (CSPs). These columns utilize 

interactions, hydrogen bonding, and dipole-dipole interactions to discriminate between enantiomers.
Recommended Protocol

System: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection.

1. Column Selection:

  • Primary: Chiralpak IA or Chiralpak ID (Immobilized Amylose/Cellulose derivatives).

    • Why: Immobilized phases allow for a broader range of solvents (including DCM/THF) if solubility is an issue, though standard alkane/alcohol mixes usually suffice.

  • Alternative: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: Historically the industry standard for phenylalanine derivatives.

2. Mobile Phase Conditions (Normal Phase):

  • Solvent A: n-Hexane or n-Heptane.

  • Solvent B: Isopropanol (IPA) or Ethanol.

  • Ratio: Start with 90:10 (Hexane:IPA) .

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Critical Step: The free amine on the phenylalanine ester can interact with residual silanols on the silica support, causing peak tailing. The basic additive suppresses this ionization, sharpening the peaks.

3. Detection:

  • Wavelength: 254 nm.

    • Logic: The nitro-phenyl moiety has strong UV absorbance at 254 nm, providing high sensitivity (LOD < 0.1%).

Self-Validating Workflow

To ensure the method is robust:

  • Racemic Standard: Always inject a racemic mixture (DL-Methyl 3-nitro-phenylalaninate) first to establish the separation window and resolution (

    
    ).
    
  • Blank Injection: Verify no carryover from previous runs.

  • Spiking: Spike the pure L-sample with 1% D-isomer to confirm the elution order and detection limit.

Workflow Visualization

HPLC_Workflow cluster_QC System Suitability Start Sample Preparation (1 mg/mL in Mobile Phase) Column Chiral Column Selection (Chiralpak IA / OD-H) Start->Column MobilePhase Mobile Phase Hexane:IPA (90:10) + 0.1% DEA Column->MobilePhase Equilibration Detector UV Detection @ 254 nm MobilePhase->Detector Elution Analysis Calculate ee % Area (L) - % Area (D) Detector->Analysis Racemic Inject Racemate (Verify Rs > 1.5) Racemic->Start Pass

Caption: Figure 1. Optimized Chiral HPLC workflow for nitro-phenylalanine esters, ensuring system suitability before sample analysis.

Method 2: 1H NMR with Mosher's Acid (Structural Validation)

Causality & Rationale

When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's Acid (MTPA) is the method of choice. This converts the enantiomeric mixture into a diastereomeric mixture.[1] The chiral center of the MTPA auxiliary creates a distinct magnetic environment for the protons in the L- and D-forms, typically observable in the methoxy or methyl ester regions of the NMR spectrum.

Recommended Protocol

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].[2]
  • Pyridine-d5 or CDCl3 with Pyridine.

Step-by-Step Procedure:

  • Derivatization:

    • Dissolve 5-10 mg of Methyl 3-nitro-L-phenylalaninate in 0.6 mL CDCl3 in an NMR tube.

    • Add 1.5 equivalents of Pyridine (base).

    • Add 1.2 equivalents of (R)-MTPA-Cl.[2]

    • Shake and allow to react for 15-30 minutes (reaction is usually fast for primary amines).

  • Analysis:

    • Acquire a standard 1H NMR spectrum.

    • Focus on the -OCH3 (methyl ester) signal of the phenylalanine backbone or the -CF3 group (if using 19F NMR).

  • Calculation:

    • Diastereomers will show split peaks. Integrate the areas of the major (L-substrate-MTPA) and minor (D-substrate-MTPA) peaks.

Logic of Configuration Assignment

By comparing the chemical shift differences (


) between the derivatives made with (R)- and (S)-MTPA, you can empirically determine the absolute configuration (Model of Mosher).[2]
Workflow Visualization

Mosher_Logic cluster_Rxn Parallel Derivatization Sample Methyl 3-nitro-L-phenylalaninate (Unknown ee) Rxn1 React with (R)-MTPA-Cl Sample->Rxn1 Rxn2 React with (S)-MTPA-Cl Sample->Rxn2 NMR 1H / 19F NMR Analysis Rxn1->NMR Rxn2->NMR Split Observe Peak Splitting (Diastereomers) NMR->Split Calc Calculate ee from Integration Ratios Split->Calc

Caption: Figure 2. Mosher's method workflow for converting enantiomers to diastereomers for NMR quantification.

Method 3: Polarimetry (Preliminary Screening)

Limitations

Optical rotation (


) is heavily influenced by impurities, solvent effects, and concentration. For Methyl 3-nitro-L-phenylalaninate, the specific rotation is a physical constant, but a value of 

(hypothetical baseline based on analogues) could read as

due to moisture, leading to false assumptions about purity.

Protocol:

  • Dissolve sample in Methanol (c = 1.0).

  • Measure at 20°C using the Sodium D-line (589 nm).

  • Verdict: Use only to confirm you haven't accidentally swapped the bottle with the D-isomer. Do not use for quantitative ee release.

References

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link][3]

  • Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Lomenova, A., & Hroboňová, K. (2018).[4] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from [Link]

Sources

Comparative Technical Guide: Methyl 3-nitro-L-phenylalaninate vs. Boc-Protected Derivatives

[1]

Executive Summary & Strategic Positioning

In the development of peptidomimetics and novel therapeutics, 3-nitro-L-phenylalanine (3-NO₂-Phe) serves a dual purpose: it acts as a permanent structural motif offering unique

1

This guide compares two primary commercial forms of this building block:

  • Methyl 3-nitro-L-phenylalaninate (HCl salt) : The C-protected, N-free "anchor" molecule.[1]

  • Boc-3-nitro-L-phenylalanine : The N-protected, C-free "elongation" unit.[1]

The Core Trade-off:

  • Choose the Methyl Ester when establishing the C-terminus in solution-phase synthesis or when cost-effective scale-up of a specific intermediate is required.[1] It requires careful saponification to avoid racemization.

  • Choose the Boc-Derivative for Solid Phase Peptide Synthesis (SPPS) or when acting as an internal residue in solution-phase coupling.[1] It offers superior orthogonality but comes at a higher raw material cost.

Physicochemical & Functional Profile[2][3]

The presence of the nitro group at the meta position significantly alters the electronic profile of the phenylalanine ring compared to the native amino acid. This electron-withdrawing effect has downstream consequences for solubility and chemical stability.[1]

Table 1: Comparative Technical Specifications
FeatureMethyl 3-nitro-L-phenylalaninate (HCl)Boc-3-nitro-L-phenylalanine
CAS Number 53605-09-5131980-29-5
Primary State Crystalline Solid (White to Off-white)Crystalline Powder
Reactive Terminus Amine (NH₂) (after neutralization)Carboxylic Acid (COOH)
Protected Terminus Methyl Ester (OMe)tert-Butyloxycarbonyl (Boc)
Solubility High in H₂O, MeOH (as salt).[1] Free base soluble in EtOAc/DCM.High in DMF, DCM, EtOAc. Low in H₂O.
pKa Influence Nitro group lowers pKa of

-proton (increased acidity).[1]
Nitro group lowers pKa of

-proton.[1]
Racemization Risk High during saponification (Base hydrolysis).[1]Moderate during activation/coupling.
Primary Application Solution Phase C-Terminus; Precursor synthesis.[1]SPPS; Solution Phase Chain Elongation.

Critical Analysis: The "Nitro Effect" and Racemization[3]

The most critical technical consideration when working with 3-NO₂-Phe derivatives is the electronic effect of the nitro group .

  • Mechanism: The nitro group (

    
    ) is strongly electron-withdrawing (inductive and resonant).[1] This pulls electron density away from the aromatic ring and, by extension, the 
    
    
    -carbon.
  • Consequence: The

    
    -proton becomes significantly more acidic than in unsubstituted phenylalanine.
    
  • Risk: Under basic conditions (e.g., saponification of the methyl ester or Fmoc removal), the rate of proton abstraction is accelerated, leading to the formation of a planar enolate intermediate and subsequent racemization (loss of chirality).

Diagram 1: Selection Logic & Racemization Risk

This decision tree guides the researcher based on the synthesis phase and highlights where chirality is most threatened.

GStartStart: Select 3-NO2-Phe SourceDecision1Target Position in Peptide?Start->Decision1CTermC-Terminal Residue(Solution Phase)Decision1->CTermEnd of ChainInternalInternal/N-Terminal(SPPS or Solution)Decision1->InternalMiddle of ChainProdAUse Methyl 3-nitro-L-phenylalaninateCTerm->ProdAProdBUse Boc-3-nitro-L-phenylalanineInternal->ProdBActionACoupling to N-terminusProdA->ActionAActionBActivation & CouplingProdB->ActionBRiskNodeCRITICAL RISK: Racemization(Due to acidic alpha-proton)ActionA->RiskNodeIf saponifyingActionB->RiskNodeDuring activationMitigationAAvoid strong base;Use enzymatic hydrolysis if deprotectingRiskNode->MitigationAMitigationBUse Oxyma/DIC;Avoid excess base (DIEA)RiskNode->MitigationB

Caption: Decision matrix for selecting the correct derivative, highlighting the shared risk of racemization due to the electron-withdrawing nitro group.

Experimental Protocols

Protocol A: Solution Phase Coupling with Methyl Ester

Context: Using Methyl 3-nitro-L-phenylalaninate as the C-terminal acceptor.[1] Why this path? The methyl ester protects the carboxylic acid, preventing self-coupling while the free amine reacts with an activated carboxylic acid.

  • Neutralization: Dissolve Methyl 3-nitro-L-phenylalaninate HCl (1.0 eq) in DCM/DMF (ratio 4:1). Add DIEA (1.1 eq) at 0°C to free the amine. Note: Do not use excess base to minimize racemization risk.

  • Activation: In a separate vessel, activate the incoming N-protected amino acid (1.1 eq) using EDC.HCl (1.2 eq) and HOBt (1.2 eq).

  • Coupling: Transfer the activated mixture to the amine solution. Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO₄ (removes unreacted amine), Sat.[1] NaHCO₃ (removes unreacted acid), and Brine.[1]

  • Validation: 1H-NMR should show the methyl singlet (~3.7 ppm) and the characteristic aromatic signals of the nitro-group (often shifted downfield).

Protocol B: Boc-SPPS Coupling

Context: Inserting Boc-3-nitro-L-phenylalanine into a growing chain on MBHA resin.[1] Why this path? Boc chemistry is preferred when the peptide contains base-sensitive moieties (like aggressive linkers) that might degrade during Fmoc piperidine washes.[1]

  • Deprotection (Cycle N-1): Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x).[1] Neutralize with 10% DIEA/DCM.[1]

  • Activation: Dissolve Boc-3-nitro-L-phenylalanine (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).[1][2] Crucial: Oxyma is preferred over HOBt to suppress racemization of the sensitive nitro-Phe.

  • Coupling: Add mixture to resin. Shake for 2–4 hours.

  • Monitoring: Perform Kaiser test. If slightly positive, re-couple using HATU/DIEA (but limit base exposure time).[1]

Protocol C: Post-Synthetic Reduction (The "Unmasking")

Context: Converting the nitro group to an amine for cyclization or labeling.

  • Dissolution: Dissolve the nitro-peptide in MeOH/H₂O (or DMF if solubility is poor).[1]

  • Catalyst: Add 10% Pd/C (10 wt% of peptide mass).

  • Reduction: Bubble H₂ gas or apply H₂ balloon pressure for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Result: The

    
     (shifts ~8.0 ppm) converts to 
    
    
    (shifts ~6.5 ppm), ready for reaction with isothiocyanates or NHS-esters.[1]

Workflow Visualization: Synthesis & Transformation

The following diagram illustrates the transformation pathway from the raw materials to a functionalized peptide, distinguishing the utility of the Methyl Ester versus the Boc derivative.

WorkflowEsterMethyl 3-nitro-L-Phe(Starting Material)HydrolysisSaponification(LiOH, 0°C)Ester->HydrolysisCareful BaseBocProtectBoc Protection(Boc2O)Ester->BocProtectIf making blockBocBoc-3-nitro-L-Phe(Building Block)CouplingPeptide Coupling(SPPS or Solution)Boc->CouplingSPPSIntermedFree Acid IntermediateHydrolysis->IntermedBocProtect->BocPeptideNO2Peptide-Phe(3-NO2)Coupling->PeptideNO2ReductionNitro Reduction(H2, Pd/C)PeptideNH2Peptide-Phe(3-NH2)(Functionalizable)Reduction->PeptideNH2Intermed->CouplingSolution PhasePeptideNO2->Reduction

Caption: Synthetic workflow showing the convergence of both derivatives into the final functionalized peptide.

References

  • PubChem. (n.d.).[1] Boc-3-Nitro-L-phenylalanine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Easton, C. J., et al. (1994). Stereocontrolled Synthesis of alpha-Amino Acid Derivatives. Chemical Reviews.
  • Albericio, F., & Tulla-Puche, J. (2020).[1] The Power of the Nitro Group in Peptide Chemistry. Organic & Biomolecular Chemistry. (Contextualizes the reduction of Nitro-Phe to Amino-Phe).

Validating Purity of Methyl 3-nitro-L-phenylalaninate: A Multi-Dimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "L" Configuration Criticality

In the synthesis of peptidomimetics and complex pharmaceutical intermediates, Methyl 3-nitro-L-phenylalaninate (CAS: 113271-89-9) serves as a high-value chiral building block. Its purity is often assessed via Certificate of Analysis (CoA) documents that rely heavily on Optical Rotation (OR) and standard RP-HPLC .

The Problem: Relying solely on specific rotation (


) is scientifically flawed for this class of compounds. The specific rotation of phenylalanine derivatives is often low, and the presence of highly rotating impurities (like chiral precursors) can mask significant racemization. Furthermore, standard C18 HPLC cannot distinguish the L-enantiomer from the D-enantiomer, leading to "false passes" in QC.

The Solution: This guide proposes a Self-Validating Analytical Triad :

  • Chiral HPLC (for Enantiomeric Excess, %ee)

  • qNMR (for Absolute Assay, %w/w)

  • RP-HPLC (for Impurity Profiling)

Comparative Analysis of Validation Methods

The following table contrasts the traditional approach with the recommended high-integrity workflow.

FeaturePolarimetry (Traditional) RP-HPLC (Standard) Chiral HPLC (Recommended) qNMR (Recommended)
Primary Output Optical Rotation (

)
Chemical Purity (Area %)Enantiomeric Excess (%ee)Absolute Content (%w/w)
Blind Spots Masked racemization; solvent effectsEnantiomers; inorganic saltsNon-chiral impuritiesTrace impurities (<0.1%)
Precision Low (

2-5%)
High (< 0.5% RSD)High (< 0.5% RSD)High (< 1.0% RSD)
Sample Req. High (>10 mg)Low (< 1 mg)Low (< 1 mg)Medium (~10 mg)
Verdict Obsolete for Purity Necessary but Insufficient Critical for Stereochemistry Gold Standard for Potency

Detailed Experimental Protocols

Method A: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the ratio of L-isomer to D-isomer.

Rationale: The nitro group on the phenyl ring increases the acidity of the


-proton, making this molecule susceptible to racemization under basic workup conditions. We utilize an Amylose-based immobilized column  (Chiralpak ID or equivalent) which offers robust separation for amino acid esters.

Protocol:

  • Column: Daicel Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine (if Fmoc/Boc is not present). If the amine is protected, remove DEA.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the nitro-aromatic chromophore).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

Expected Results:

  • L-Isomer (Target): Retention time approx. 8–10 min (Representative).

  • D-Isomer (Impurity): Retention time approx. 12–14 min.

  • Acceptance Criteria: %ee > 99.0%.

Method B: qNMR (Absolute Content Assay)

Objective: Determine the mass balance purity, independent of UV response factors.

Rationale: HPLC Area% assumes all impurities have the same extinction coefficient as the main peak. qNMR eliminates this bias by counting protons directly.[2]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic region (7.5–8.2 ppm) and methyl ester singlet (~3.7 ppm) of the analyte.

  • Solvent: DMSO-d6 (Ensures full solubility of the nitro-derivative).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 30 seconds (Must be

      
       of the slowest relaxing proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[3][4]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on the "Triad" approach.

ValidationWorkflow Start Crude Methyl 3-nitro-L-phenylalaninate Step1 Step 1: RP-HPLC (Chemical Purity) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: Chiral HPLC (Enantiomeric Excess) Decision1->Step2 Yes Reject_Recryst REJECT: Recrystallize (Remove Regioisomers) Decision1->Reject_Recryst No Decision2 ee% > 99%? Step2->Decision2 Step3 Step 3: qNMR (Absolute Assay) Decision2->Step3 Yes Reject_Racemate REJECT: Racemization Occurred (Irreversible Failure) Decision2->Reject_Racemate No (D-isomer detected) Decision3 Assay > 97% w/w? Step3->Decision3 Reject_Solvent REJECT: High Residual Solvent (Dry & Retest) Decision3->Reject_Solvent No (Mass balance low) Final RELEASE BATCH (CoA Issued) Decision3->Final Yes

Caption: Figure 1. The "Triad" Decision Matrix. Note that failure at Step 2 (Chiral) is often fatal to the batch, whereas failures at Step 1 or 3 can often be remediated.

Mechanistic Insight: The Racemization Risk

Understanding why we test is as important as how. The 3-nitro group is electron-withdrawing, which inductively destabilizes the


-C-H bond.

Racemization L_Iso L-Isomer (S-Config) Inter Planar Enolate Intermediate L_Iso->Inter Proton Abstraction (-H+) Inter->L_Iso +H+ (50%) D_Iso D-Isomer (R-Config) Inter->D_Iso +H+ (50%) Base Base (e.g., TEA, OH-) Base->Inter Catalyst

Caption: Figure 2. Base-catalyzed racemization mechanism. The nitro group stabilizes the planar enolate intermediate, increasing the risk of D-isomer formation during synthesis.

References

  • Daicel Chiral Technologies. (n.d.).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waters Corporation. (2013). "Chiral Separation of Phenylalanine Methyl Esters using UPC2." Application Note. Retrieved from [Link]

Sources

Methyl 3-nitro-L-phenylalaninate vs Methyl 4-nitro-L-phenylalaninate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Methyl 3-nitro-L-phenylalaninate (meta-isomer) and Methyl 4-nitro-L-phenylalaninate (para-isomer). It is designed for researchers optimizing peptide synthesis, peptidomimetic design, or prodrug development.

Executive Summary

The reactivity difference between the 3-nitro (meta) and 4-nitro (para) isomers of phenylalanine methyl ester is governed by the Electronic Tug-of-War between inductive (


) and resonance (

) effects.
  • 4-Nitro (Para): Dominant Electron Withdrawing Group (EWG) (

    
    ). High racemization risk at the 
    
    
    
    -carbon; rapid catalytic hydrogenation; resulting amine is a weak nucleophile.[1]
  • 3-Nitro (Meta): Moderate EWG (

    
    ). Lower racemization risk; slower hydrogenation kinetics; resulting amine is a stronger nucleophile.[1]
    
Part 1: Electronic Reactivity Profile

The position of the nitro group dictates the electron density at two critical sites: the


-carbon  (backbone) and the phenyl ring  (side chain).[1]
1. The Hammett Effect &

-Proton Acidity

Although the nitro group is separated from the chiral center by a methylene spacer (


), the electronic influence is transmitted via the Field Effect (

) and Induction (

).
Feature3-Nitro (Meta)4-Nitro (Para)Reactivity Implication
Hammett Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
0.71 0.78 Para is a stronger total EWG.
Electronic Mode Inductive (-I) only.Inductive (-I) + Resonance (-R).Para creates a stronger dipole across the ring.[1]

-Proton Acidity
ModerateHigh CRITICAL: The 4-nitro isomer is significantly more prone to base-catalyzed racemization during coupling.

-Amine Basicity
Slightly higherLower4-nitro-Phe is slightly slower to acylate due to lower nucleophilicity of the backbone amine.
2. Visualizing the Electronic Influence

The following diagram illustrates how the resonance effect in the para position creates a "push-pull" system that is absent in the meta isomer.

ElectronicEffects cluster_meta 3-Nitro (Meta) cluster_para 4-Nitro (Para) M_Struct Methyl 3-nitro-L-Phe M_Effect Inductive (-I) Only No Resonance to Ring Center M_Struct->M_Effect M_Outcome Higher pKa (Aniline) Lower Racemization Risk M_Effect->M_Outcome P_Struct Methyl 4-nitro-L-Phe P_Effect Inductive (-I) + Resonance (-R) Strong Dipole Moment P_Struct->P_Effect P_Outcome Lower pKa (Aniline) High Racemization Risk P_Effect->P_Outcome

Caption: Comparative electronic pathways. The para-nitro group exerts a through-resonance effect that significantly alters the acidity of the molecule.[1][2]

Part 2: Transformation Reactivity (Experimental Data)
1. Catalytic Hydrogenation (Nitro

Amine)

Reduction of the nitro group is a standard step to generate amino-phenylalanine , a privileged scaffold in peptidomimetics.

  • 4-Nitro Reactivity: Reduces faster .[1] The symmetry and planarity of the para-isomer facilitate optimal adsorption onto Pd/C or Pt surfaces.[1]

  • 3-Nitro Reactivity: Reduces slower .[1] Steric/electronic mismatch with the catalyst surface often requires higher pressure or longer reaction times.[1]

2. Post-Reduction Nucleophilicity (The "Aniline" Trap)

Once reduced to the amine (


), the reactivity flips.[1] You must adjust your coupling protocols based on the isomer.[1]
Property3-Amino-Phe-OMe (Meta)4-Amino-Phe-OMe (Para)
Side Chain pKa ~ 2.5 - 3.0 ~ 1.0
Nucleophilicity Moderate Very Low
Coupling Strategy Standard coupling (EDC/HOBt) works well.Requires high-activity reagents (HATU/HOAt) or symmetric anhydrides.
Why? Lone pair is localized on Nitrogen.[1][3]Lone pair is delocalized into the ring (Resonance).[1]
Part 3: Experimental Protocols
Protocol A: Chemoselective Hydrogenation

Objective: Reduce the nitro group without racemizing the


-center or hydrolyzing the methyl ester.[1]
  • Preparation: Dissolve 1.0 eq of Methyl 3- (or 4-) nitro-L-phenylalaninate in dry Methanol (0.1 M concentration).

    • Expert Tip: For the 4-nitro isomer, add 1.0 eq of HCl (dioxane solution) to protonate the

      
      -amine. This prevents base-catalyzed racemization and side-reactions involving the highly reactive resulting aniline.
      
  • Catalyst: Add 10 wt% Pd/C (degassed).

  • Reaction: Sparge with

    
     balloon (1 atm). Stir vigorously at RT.
    
    • Monitoring: 4-nitro completes in ~1-2 hours. 3-nitro may require 3-5 hours.

  • Workup: Filter through Celite. Concentrate in vacuo.

    • Result: The 4-amino product will be a dark oil (oxidation prone); use immediately. The 3-amino product is more stable.[1]

Protocol B: Peptide Coupling to the

-Amine

Objective: Coupling Fmoc-Ala-OH to the nitro-phenylalanine methyl ester.

  • Activation: Dissolve Fmoc-Ala-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq).[1] Activate for 2 minutes.

  • Addition: Add the Methyl Nitro-L-phenylalaninate (HCl salt).

  • Racemization Check:

    • 4-Nitro Isomer: Keep DIPEA equivalents strict (max 2.5). Excess base combined with the high acidity of the 4-nitro

      
      -proton will cause rapid epimerization (
      
      
      
      ).
    • 3-Nitro Isomer: Standard excess base (3-4 eq) is tolerated.

Part 4: Decision Matrix Workflow

Use this logic flow to select the correct isomer for your application.

DecisionMatrix Start Select Isomer Source Goal What is the end goal? Start->Goal Rigid Rigid Linker / Spacer Goal->Rigid Structural Role Reactive Reactive Side Chain (for further functionalization) Goal->Reactive Chemical Handle P_Path Choose 4-Nitro (Para) Rigid->P_Path M_Path Choose 3-Nitro (Meta) Reactive->M_Path P_Reason Linear Geometry Reduces Fast Warning: Weak Nucleophile P_Path->P_Reason M_Reason Kinked Geometry Resulting Amine is Nucleophilic Easier to derivatize M_Path->M_Reason

Caption: Selection logic based on downstream chemical requirements.

References
  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link

  • Green, M., & Wuts, P. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for ester stability and protection strategies).

  • Neuvonen, K., et al. "Kinetics of the hydrogenation of nitrobenzene and some of its derivatives." Journal of Chemical Technology & Biotechnology, 2021. (General reference for nitro-reduction kinetics).

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of Methyl 3-nitro-L-phenylalaninate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and compliance within the laboratory.

Core Principle: Hazard Assessment and Precautionary Measures

Methyl 3-nitro-L-phenylalaninate is an L-phenylalanine derivative containing a nitro functional group.[1] While a specific, comprehensive hazard profile for this exact compound is not widely documented, the presence of the nitroaromatic moiety necessitates a cautious approach. Structurally similar compounds exhibit a range of hazards, and therefore, Methyl 3-nitro-L-phenylalaninate must be handled as a hazardous substance until proven otherwise.[2] This precautionary principle is the foundation of a trustworthy safety protocol.

Potential Hazard Profile

The following table summarizes the likely hazards based on data from analogous nitro-aromatic compounds.

Hazard ClassificationDescriptionPrecautionary Rationale
Toxicity Potentially toxic if swallowed, in contact with skin, or if inhaled.[3][4] May cause damage to organs through prolonged or repeated exposure.[3][5]The nitro group can interfere with biological processes. All routes of exposure should be minimized to prevent systemic effects.
Reactivity Nitro compounds can react violently with strong oxidizing agents, acids, and other incompatible materials.[5] Improper mixing, such as with nitric acid and organic solvents, can lead to over-pressurization and explosion.[6]Strict segregation from incompatible chemicals is crucial to prevent uncontrolled exothermic reactions.
Flammability Likely a combustible solid.[2]Waste containers should be kept away from heat, sparks, open flames, and other ignition sources.[7][8]
Environmental May be toxic to aquatic life with long-lasting effects.[4][5]Direct release to the environment via sinks or regular trash is prohibited to prevent ecological damage.[9][10]
Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE.[11]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Work Area: All handling and waste consolidation should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of Methyl 3-nitro-L-phenylalaninate is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) office.[9] Do not dispose of this chemical in the regular trash or via the sanitary sewer.[9][10]

Step 1: Waste Container Preparation and Labeling

The integrity of the disposal process begins with the container. This is a non-negotiable first step to ensure waste is properly contained and identified from the moment it is generated.

  • Select a Compatible Container: Choose a clean, leak-proof container made of a chemically resistant material. Plastic containers are often preferred over glass to minimize the risk of breakage.[9] The container must have a secure, screw-top cap.

  • Affix a Hazardous Waste Tag: Obtain an official hazardous waste tag from your institution's EHS department. This tag is not just a label; it is a legal document for waste tracking.

  • Complete the Tag Information: Fill out the tag completely and legibly before adding any waste.[12]

    • Full Chemical Name: Write "Methyl 3-nitro-L-phenylalaninate". Do not use abbreviations, acronyms, or chemical formulas.[9]

    • Composition: For mixtures, list all components and their approximate percentages.

    • Generator Information: Clearly write the Principal Investigator's name, lab location (building and room number), and contact information.[9]

    • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable).

cluster_prep Container Preparation start Obtain clean, compatible container tag Affix EHS Hazardous Waste Tag start->tag fill_tag Complete all fields: - Full Chemical Name - PI/Lab Information - Start Date & Hazards tag->fill_tag ready Container Ready for Waste fill_tag->ready

Caption: Initial workflow for preparing a hazardous waste container.

Step 2: Waste Segregation and Accumulation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[11]

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of the lab personnel generating the waste.[12] This designated SAA should be in a secondary containment tray to manage potential leaks.

  • Deposit Waste: Add waste Methyl 3-nitro-L-phenylalaninate to the prepared container.

  • Confirm Compatibility: NEVER mix this waste stream with incompatible materials. This is a self-validating protocol; if you are unsure about compatibility, do not mix. Start a new waste stream.

    • Prohibited: Strong Acids, Strong Bases, Oxidizing Agents, other reactive chemicals.[5]

  • Keep Container Closed: The container must remain closed at all times except when waste is being added.[12] Do not leave a funnel in the container opening.

start Waste Generated: Methyl 3-nitro-L-phenylalaninate check_compat Is the waste ONLY Methyl 3-nitro-L-phenylalaninate or a compatible solvent mixture? start->check_compat add_waste Add to designated waste container check_compat->add_waste Yes new_stream DO NOT MIX. Start a new, separate waste stream. check_compat->new_stream No / Unsure close_cap Securely close cap immediately after adding. add_waste->close_cap store_saa Return container to Satellite Accumulation Area (SAA) with secondary containment. close_cap->store_saa

Caption: Decision workflow for proper waste segregation.

Step 3: Final Disposal and Pickup Request

Once the waste container is 90% full or has been accumulating for 180 days, it must be prepared for final disposal.

  • Inspect the Container: Ensure the container is clean, the cap is tightly sealed, and the label is fully intact and legible.

  • Complete a Waste Pickup Form: Fill out your institution's chemical waste pickup request form. This is typically done through an online EHS portal.[9][12]

  • Schedule Pickup: Submit the form to EHS. They will schedule a time for trained personnel to collect the waste from your laboratory.[9] Do not move the waste container from the laboratory yourself.

  • Maintain Records: Keep a copy of all waste disposal records for at least three years, as required by the EPA.[13]

Emergency Procedures: Spills and Exposure

Small Spill Management

Should a small, manageable spill occur within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Absorb the spill with a chemical spill kit absorbent material.

  • Collect: Carefully sweep up the absorbed material and place it in a separate, sealed bag or container.

  • Label as Waste: Label the container as "Hazardous Waste: Debris contaminated with Methyl 3-nitro-L-phenylalaninate."

  • Dispose: Request a pickup from EHS for the spill cleanup debris.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EHS number immediately.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[2]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Immediately call a poison center or physician.[3]

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS. Provide a copy of the Safety Data Sheet (SDS) for a similar compound to the medical personnel.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
  • OSHA Chemical Storage Requirements. U.S.
  • Complying With OSHA's Hazardous M
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. VCU Office of Clinical and Research Safety.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 4-Methyl-3-nitroaniline. CPAchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Safety D
  • Safety Data Sheet for N'-Nitro-N-nitroso-N-methylguanidine. CymitQuimica.
  • Safety Data Sheet for 3-Nitro-L-phenylalanine. Fisher Scientific.
  • NIH Waste Disposal Guide 2022.
  • Safety Data Sheet for 3-Nitro-N-methylaniline. Sigma-Aldrich.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety.
  • Safety Data Sheet for 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride. TCI Chemicals.
  • Safety Data Sheet for 4-Methyl-3-nitroaniline. Carl ROTH.
  • 3-Nitro-L-phenylalanine PubChem Entry.

Sources

Personal protective equipment for handling Methyl 3-nitro-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methyl 3-nitro-L-phenylalaninate

Executive Safety Directive

Handling Methyl 3-nitro-L-phenylalaninate requires a risk-based approach that transcends generic safety data sheets (SDS).[1] While often classified as a standard irritant, the structural presence of a nitro-aromatic moiety combined with an amino acid ester backbone necessitates specific precautions against sensitization and transdermal absorption.[1]

The Core Philosophy: Treat this compound as a Potential Sensitizer and Bio-active Intermediate .[1] In the absence of comprehensive toxicological data for this specific isomer, we apply the Precautionary Principle, assuming the hazard profile of the broader nitro-phenylalanine class (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Risk Assessment & Structural Alerts

Before selecting PPE, understand the molecular behavior that dictates our safety protocol:

Structural FeatureHazard ImplicationOperational Countermeasure
Nitro Group (-NO₂) Potential for contact dermatitis and respiratory sensitization.[1] Nitro-aromatics are often metabolic precursors to toxic amines.[1]Zero-Skin-Contact Policy: Double-gloving is mandatory for solid handling.
Methyl Ester (-COOCH₃) Increases lipophilicity compared to the free acid, facilitating faster permeation through skin and lipid membranes.[1]Glove Breakthrough Time: Standard latex is insufficient; Nitrile (minimum 0.11 mm) is required.[1]
Physical State (Powder) High risk of aerosolization during weighing and transfer.[1]Engineering Control: All open handling must occur within a certified Fume Hood.[1]

Personal Protective Equipment (PPE) Protocol

This protocol is designed to create a self-validating barrier system.[1]

A. Hand Protection (The Critical Barrier)[1]
  • Primary Layer: Disposable Nitrile Gloves (Thickness: ≥ 0.11 mm).[1]

    • Why: Nitrile offers superior resistance to organic esters compared to latex, which degrades rapidly upon contact with ester derivatives.[1]

  • Secondary Layer (Task Specific): If handling solutions of the compound in penetrating solvents (e.g., DMSO, DMF, DCM), wear Silver Shield/4H laminate gloves under the nitrile outer glove.

  • Protocol: Change outer gloves immediately upon any splash or every 2 hours of continuous handling.[1]

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary PPE (If Hood Unavailable/Maintenance): Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1]

    • Why: P100 captures the fine dust; OV captures potential vapors if the ester hydrolyzes or if residual solvents are present.[1]

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Note: Standard safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Lab coat (100% cotton or Nomex blend).[1] Avoid synthetic fibers that can melt or hold static charge, as amino acid esters can be static-prone.[1]

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting the appropriate protective gear based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling Methyl 3-nitro-L-phenylalaninate State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Yes Standard Protocol: 1. Nitrile Gloves (Double) 2. Lab Coat 3. Splash Goggles 4. Work inside Hood Hood_Check->Hood_Yes Yes Hood_No Restricted Protocol: 1. P100/OV Respirator REQUIRED 2. Tight-fitting Goggles 3. Full-sleeve coverage Hood_Check->Hood_No No Standard_Solvent Standard (MeOH, Water) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating_Solvent Solvent_Action Action: Standard Nitrile Gloves Standard_Solvent->Solvent_Action Laminate_Action Action: Silver Shield Laminate Gloves (Under Nitrile) Penetrating_Solvent->Laminate_Action

Caption: Logic flow for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for penetrating solvents.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Mitigation: Amino acid esters are often fluffy, static-prone solids.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]

  • Containment: Weigh into a tared vial or flask inside the fume hood. Do not use weighing boats that require carrying open powder across the lab bench.[1]

  • Clean-Up: Immediately wipe the balance area with a damp lint-free tissue (methanol-moistened) to capture invisible dust.[1]

Phase 2: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to minimize "puffing" of the powder.

  • Inert Atmosphere: While not strictly pyrophoric, nitro compounds are stable but reactive.[1] Running reactions under Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent moisture hydrolysis of the ester.[1]

Phase 3: Waste Disposal

CRITICAL: Nitro-aromatic compounds must be segregated.[1]

  • Solid Waste: Label as "Hazardous Solid - Toxic/Irritant (Nitro-organic)."[1]

  • Liquid Waste:

    • If in Halogenated Solvents (DCM): Halogenated Waste Stream .[1]

    • If in Non-Halogenated (EtOAc, MeOH): Non-Halogenated Organic Stream .[1]

  • Prohibition: NEVER mix nitro-containing waste with strong oxidizers (e.g., Peroxides, Nitric Acid) or strong reducing agents (e.g., Hydrazine), as this can generate exothermic instability [1].

Emergency Response Protocol

In the event of a spill or exposure, execute the following workflow immediately.

Emergency_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) or Solution Assess->Major_Solid Action_Minor 1. Dampen paper towel (MeOH) 2. Place over powder (Stop dust) 3. Wipe & Dispose Minor_Solid->Action_Minor Action_Major 1. Evacuate Area 2. Don Respirator (P100) 3. Absorb/Sweep 4. Wash area with soap/water Major_Solid->Action_Major Skin_Contact Skin Contact? Action_Minor->Skin_Contact Action_Major->Skin_Contact Wash Wash with Soap/Water (15 min) Do NOT use solvent (enhances absorption) Skin_Contact->Wash Yes

Caption: Emergency response escalation. Note: Never use solvents to wash skin exposed to nitro-aromatics.[1]

References

  • BenchChem. (2025).[1][2] Proper Disposal of Halogenated Nitroaromatic Compounds: A Guide for Laboratory Professionals. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: N-Methyl-3-nitroaniline (Structural Analog).[1] Retrieved from

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 3-Nitro-L-phenylalanine. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Nitro-N-methylaniline. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.